Benzylideneacetone

Catalog No.
S588542
CAS No.
122-57-6
M.F
C10H10O
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzylideneacetone

CAS Number

122-57-6

Product Name

Benzylideneacetone

IUPAC Name

(E)-4-phenylbut-3-en-2-one

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+

InChI Key

BWHOZHOGCMHOBV-BQYQJAHWSA-N

SMILES

Array

solubility

insoluble in water; soluble in organic solvents, oils
very soluble (in ethanol)

Synonyms

1-Phenyl-1-buten-3-one; 2-Phenylethenyl methyl ketone; 2-Phenylvinyl methyl ketone; 4-Phenyl-3-buten-2-one; 4-Phenyl-3-butene-2-one; 4-Phenylbutenone; Acetocinnamone; Benzalacetone; Methyl 2-phenylvinyl ketone; Methyl phenylvinyl ketone; Methyl styry

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1

The exact mass of the compound Benzylideneacetone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in organic solvents, oilsvery soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5605. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butanones - Supplementary Records. It belongs to the ontological category of monoterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Physical & Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Understanding its physical and chemical characteristics is essential for practical handling and application in the laboratory.

Physical/Chemical Property Value / Description
Melting Point 39°C to 42°C [1] [2] [3]
Boiling Point 260°C to 262°C (at atmospheric pressure) [1] [2] [3]
Density 1.008 g/cm³ [2]
Flash Point 123°C (closed cup) [1]
Solubility Insoluble in water; soluble in alcohol, benzene, chloroform, and ether [2] [3]
Odor Sweet, floral, reminiscent of sweet pea or coumarin [1] [3]

Synthesis and Experimental Protocol

Benzylideneacetone is classically prepared via a Claisen-Schmidt condensation reaction between benzaldehyde and acetone, catalyzed by a base [2] [4]. The following diagram illustrates the general experimental workflow:

G Start Start Reaction Setup A Mix Reactants: Benzaldehyde, Acetone, Water Start->A B Add NaOH Solution Slowly with Cooling (25-31°C) A->B C Stir Mixture at Room Temperature (2-2.5 hours) B->C D Acidify Mixture with Dilute HCl C->D E Separate Organic Layer & Extract D->E F Remove Solvent via Distillation E->F G Purify Product by Vacuum Distillation F->G End Obtain Pure This compound G->End

Experimental workflow for this compound synthesis

A standard laboratory-scale procedure is detailed below [4]:

  • Procedure: In a 2-liter bottle equipped with a mechanical stirrer, mix 635 g (800 ml, 11.0 moles) of acetone, 420 g (400 ml, 4.0 moles) of freshly distilled benzaldehyde, and 400 ml of water. Slowly add 100 ml of a 10% aqueous sodium hydroxide (NaOH) solution while stirring and cooling the mixture in a water bath. Critically maintain the temperature between 25-31°C during the addition, which should take about 30-60 minutes. Continue stirring the mixture for another 2 to 2.5 hours at room temperature.
  • Work-up and Isolation: After the reaction, add dilute hydrochloric acid (HCl) until the mixture is acidic to litmus paper. Separate the resulting yellow organic layer. Extract the aqueous layer with 100 ml of benzene and combine this with the initial organic layer. Remove the benzene by distillation on a steam bath. The crude this compound is then purified by vacuum distillation. The product typically distills at 133-143°C under 16 mmHg pressure, yielding 375-450 g (65-78% yield) of a solid that melts at 40-42°C [4].
  • Critical Notes: Using a large excess of acetone helps minimize the formation of the double-condensation byproduct, dithis compound [2] [4]. Controlling the temperature and rate of base addition is crucial to prevent the mixture from darkening and lowering the yield [4]. Pure this compound can gradually discolor upon exposure to air [4].

Key Applications

This compound finds use in diverse fields, from fragrances to advanced materials synthesis.

Application Field Specific Use & Details
Flavor and Fragrance Used as a fragrance ingredient for its sweet, floral, balsamic, and spicy notes, reminiscent of anise, cinnamon, and sweet pea [1]. It is compliant with relevant regulations for use in food and cosmetics (e.g., FDA 21 CFR 172.515) [1].
Organic Synthesis Serves as a versatile building block and ligand in coordination chemistry. It is a precursor in the synthesis of pharmaceuticals like Warfarin [2] [5] and complexes with metals like iron and palladium for use as catalysts [2] [6] [7].
Antibacterial Agent Identified as an antibacterial compound produced by Xenorhabdus nematophila, demonstrating activity against major plant-pathogenic bacteria such as Ralstonia solanacearum and Pectobacterium carotovorum [8].
Industrial Chemistry Investigated as a potential leveling agent in electroplating to improve the uniformity of metal deposits, such as copper, though it is not commonly used in commercial processes [9]. Also serves as a starting material for other chemicals like benzylacetone via hydrogenation [7].

Safety and Handling

This compound requires careful handling in the laboratory.

  • Hazards: It is classified as a skin irritant and skin sensitizer [1]. It can cause serious eye irritation and may cause respiratory irritation [2].
  • Personal Protective Equipment (PPE): Recommended PPE includes gloves, eyeshields, faceshields, and a dust mask type N95 (US) [1].
  • Storage: It is classified as a combustible solid and should be stored accordingly [1].

References

benzylideneacetone solubility ethanol DMSO water

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for benzylideneacetone in the solvents you specified.

Solvent Solubility Notes / Experimental Conditions
DMSO 29 mg/mL (198.37 mM) [1] Tested for in vitro research; solution clarity assumed [1].
Ethanol 29 mg/mL [1] Also described as "soluble" [2].
Water ~1.3 g/L (approx. 1.3 mg/mL) [3] Described as "insoluble" [4] and having low water solubility [5].

Experimental Considerations

For reliable experimental results, consider these technical points:

  • General Solubility: this compound is soluble in most common organic solvents, including chlorform and diethyl ether [2].
  • Recrystallization Solvent: A purified related compound, dithis compound, is often recrystallized from hot ethyl acetate or using mixed-solvent systems like dichloromethane-hexane or ethanol-water [6].
  • Compound Stability: this compound should be stored in a tightly closed container, protected from light, and at ambient temperatures [2].

The experimental workflow for determining and applying the solubility of this compound can be summarized as follows:

G Start Start: Solubility Assessment S1 Consult reference data (DMSO, Ethanol, Water) Start->S1 C1 Application Goal? S1->C1 S2 Select solvent based on application needs S3 Dissolve compound at reported concentration S2->S3 S4 Proceed with experiment: - In vitro assay - Recrystallization - Formulation S3->S4 C1->S2 New experiment C2 Solubility adequate? C1->C2 Known protocol C2->S2 No C2->S3 Yes

Key Takeaways for Researchers

  • DMSO is the preferred solvent for preparing high-concentration stock solutions for biological assays.
  • Ethanol is a viable solvent for applications where DMSO is undesirable.
  • Aqueous systems should be avoided for directly dissolving the compound, though water can be used in mixed-solvent recrystallization techniques.

References

Summary of Available Spectroscopic & Physical Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key data found for benzylideneacetone and its derivative, dithis compound.

Property Data for This compound (C₁₀H₁₀O) Data for trans,trans-Dithis compound (C₁₇H₁₄O)
Molecular Formula C₁₀H₁₀O [1] [2] C₁₇H₁₄O [3]
Molecular Weight 146.19 g/mol [1] [4] 234.29 g/mol [3] [5]
CAS Registry Number 122-57-6 [2] [4] 35225-79-7 [3]
Mass Spectrum Not Available in Sources Major Peaks (m/z): 234 (Molecular Ion, 100%), 235 (18.1%), 233 (68.6%), 131 (42.7%), 103 (61.6%), 91 (26.6%), 77 (48.7%) [5].
IR Spectrum Not Available in Sources A digitized spectrum is available (NIST), but specific peak data was not listed in an extractable format [3].
Melting Point 39 °C to 42 °C [1] [4] Not Provided
Boiling Point 260 °C to 262 °C [1] Not Provided
Appearance Pale yellow solid [1] Not Provided

Experimental Context for Spectroscopic Analysis

For researchers, understanding the context in which spectroscopic data is obtained is crucial for reproducibility. The experimental details for the mass spectrum of dithis compound were as follows [5]:

  • Technique: Electron Ionization (EI)
  • Source Temperature: 160 °C
  • Sample Temperature: 120 °C

The workflow for characterizing an organic compound like this compound typically follows a logical sequence to confirm its identity and purity, as shown below.

G Start Sample Synthesis/Isolation A Purification (Recrystallization, etc.) Start->A B Purity & Physical State Check (Melting Point, etc.) A->B C Elemental Composition (Mass Spectrometry) B->C D Functional Group Analysis (Infrared Spectroscopy) C->D E Molecular Structure Elucidation (NMR Spectroscopy) D->E

Experimental workflow for comprehensive characterization of an organic compound.

References

benzylideneacetone safety data sheet hazards

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Chemical Properties

The table below summarizes the available data on the identifier and properties of Benzylideneacetone [1].

Property Description
CAS No. 122-57-6 [1]
Molecular Formula C10H10O [1]
Molecular Weight 146.19 g/mol [1]
Appearance Solid [1]
Melting/Freezing Point No data available [1]
Boiling Point/Range No data available [1]
Flash Point No data available [1]

Hazards Identification

This compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements [1]:

  • H302: Harmful if swallowed.
  • H410: Very toxic to aquatic life with long-lasting effects.

Exposure Controls and Personal Protection

Appropriate personal protective equipment (PPE) and engineering controls are essential for safe handling [1].

Aspect Recommendation
Engineering Controls Ensure adequate ventilation. Provide accessible safety shower and eye wash station [1].
Eye/Face Protection Safety goggles with side-shields [1].
Skin Protection Protective gloves and impervious clothing [1].
Respiratory Protection Suitable respirator [1].

Handling, Storage and Accidental Release

  • Safe Handling: Avoid inhalation and contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation [1].
  • Storage: Keep the container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. For powdered form, storage at -20°C is recommended [1].
  • Spill Management: Absorb spills with a liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Collect spillage and dispose of according to regulations. Avoid release into the environment [1].

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions [1].
  • Incompatible Materials: Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1].
  • Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes [1].

Experimental Hazard Assessment Workflow

For researchers planning to use this compound, the following diagram outlines a general workflow for hazard assessment and risk mitigation based on the SDS information. This process is foundational to developing specific experimental protocols.

Start Start: Plan Experiment with this compound Step1 Review Hazards: -H302: Harmful if swallowed -H410: Very toxic to aquatic life Start->Step1 Step2 Identify Controls: -Fume hood requirement -PPE (gloves, goggles, lab coat) -Spill kit ready Step1->Step2 Step3 Define Waste Procedure: -Classify as hazardous waste -Prevent environmental release Step2->Step3 Step4 Execute Experiment with Controls in Place Step3->Step4 Step5 Complete Waste Disposal via approved waste system Step4->Step5

Important Data Gaps and Considerations for Researchers

A critical finding from the obtained SDS is the lack of data for several key physical and chemical properties [1], which are essential for comprehensive risk assessment:

  • Missing Data: Melting point, boiling point, flash point, and vapor pressure are listed as "No data available" [1].
  • Implication for Protocols: The absence of a flash point requires assuming a high level of flammability risk until proven otherwise. The lack of a melting point can complicate tasks like re-crystallization.
  • Recommendation: Consult additional, more detailed SDS sources from other suppliers or databases to fill these information gaps before finalizing experimental plans.

The information presented here is for research purposes only and is based on a single Safety Data Sheet. It is your responsibility as a researcher to consult the full, official SDS and conduct a complete risk assessment tailored to your specific experimental conditions.

References

benzylideneacetone E-isomer trans configuration

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Key Properties

The table below summarizes the fundamental identifiers and physical characteristics of trans-benzylideneacetone.

Property Value / Description
Preferred IUPAC Name (3E)-4-Phenylbut-3-en-2-one [1] [2]
Other Common Names Benzalacetone, Methyl styryl ketone, trans-4-Phenyl-3-buten-2-one [1] [2] [3]
CAS Registry Number 1896-62-4 (for the trans-isomer) [3] [4] [5]
Molecular Formula C₁₀H₁₀O [1] [3]
Average Mass 146.19 g/mol [1] [3]
Physical State Pale yellow solid [1]
Melting Point 39 °C to 42 °C [1] [3] [4]
Boiling Point 260 °C to 262 °C [1] [3]
Water Solubility 1.3 g/L (practically insoluble) [1] [3]
Solubility in Other Solvents Freely soluble in alcohol; soluble in chloroform, ether, benzene [3] [4]

Synthesis and Chemical Reactions

The primary and most historically significant preparation of benzylideneacetone is via a Claisen-Schmidt condensation between benzaldehyde and acetone [1] [6]. This base-catalyzed reaction is a classic example of a carbon-carbon bond formation.

G A Benzaldehyde D Reaction Mixture A->D B Acetone B->D C Base Catalyst (e.g., NaOH) C->D E This compound (Trans Isomer) D->E 1:1 Molar Ratio Controlled Conditions F Dithis compound (dba) D->F Excess Benzaldehyde Prolonged Reaction

Synthesis pathway of this compound and its derivative [1] [7].

This synthesis can be performed with common bases like sodium hydroxide (NaOH) in a water/ethanol medium [7] [6]. A key consideration is reaction control: using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) ensures a quantitative yield of the enolate ion from acetone, leading to high efficiency in producing the monobenzylidene product [1].

Beyond its synthesis, this compound serves as a building block for further reactions [1] [6]:

  • Formation of Dithis compound (dba): It can undergo a second condensation with benzaldehyde to form dithis compound, a useful ligand in organometallic chemistry [1] [7].
  • Reaction at the Ketone: The carbonyl group can form derivatives like hydrazones [1] [6].
  • Reaction at the Double Bond: The α,β-unsaturated system can undergo additions (e.g., with bromine) or act as a dienophile in Diels-Alder reactions [1] [6].
  • Coordination Chemistry: It reacts with Fe₂(CO)₉ to form (this compound)Fe(CO)₃, a reagent used to transfer the Fe(CO)₃ unit to other organic molecules [1].

Biological and Functional Activities

This compound has two primary areas of application:

  • Biological Activity: It is identified as an inhibitor of the enzyme phospholipase A2 (PLA2) in insects like the diamondback moth, indicating its potential relevance in agricultural or biochemical research [5].
  • Industrial Uses: The compound is employed as a flavoring ingredient in food and as a component in perfumes and fragrances [1] [8].

Safety and Handling Information

Proper handling is essential due to the compound's hazardous nature. The following table summarizes the key hazard and precautionary statements.

Hazard Category GHS Statements [4]
GHS Pictogram GHS07 (Exclamation mark)
Signal Word Warning

| Hazard Statements | H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H341: Suspected of causing genetic defects. H411: Toxic to aquatic life with long lasting effects. | | Precautionary Statements | P261, P264, P271, P272, P280, P302+P352, P305+P351+P338, P321, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 [1] [4] |

Additional safety specifications include a flash point of 66 °C (150 °F) [3] [4]. The compound should be stored in a dark place, sealed and dry, under inert gas at room temperature or refrigerated (0-10°C), as it is both light and air sensitive [4].

Commercial Availability

Trans-benzylideneacetone is readily available from multiple chemical suppliers. The table below lists examples for reference.

Supplier Purity Package Size Price (USD)
TCI Chemicals [4] >98.0% (GC) 25 g $21
Sigma-Aldrich [3] ≥99% 50 g $67.7
TargetMol [9] 97.48% 2 g $33

References

benzylideneacetone organometallic complex synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Benzalacetone Complexes and Synthesis Overview

Benzylideneacetone (BZA), also known as benzalacetone, is an α,β-unsaturated ketone that primarily exists in the trans configuration [1]. Its structure makes it a versatile ligand in organometallic chemistry, coordinating to metals through the carbonyl oxygen and the carbon-carbon double bond.

The table below summarizes notable organometallic complexes derived from this compound.

Complex Name Metal Key Features & Applications Reference
(this compound)Fe(CO)₃ Iron Reagent for transferring Fe(CO)₃ unit; synthesized from Fe₂(CO)₉ [1].
Tris(dithis compound)dipalladium (Tris DBA) Palladium Pre-formed catalyst; inhibits N-myristoyltransferase-1 (NMT-1) with anti-melanoma activity [2].
(this compound)Ru(CO)₃ Ruthenium Synthesized from [Ru(CO)₃(η⁴-C₈H₁₂)]; contains a hydride bridge [3].
Pd₂(DBA)₃ / Ni₂(DBA)³ Palladium, Nickel Catalysts for Michael additions and cross-coupling reactions [3].

Detailed Synthesis Protocols

Protocol 1: Synthesis of (this compound)tricarbonyliron

This procedure uses Fe₂(CO)₉ as the metal source [1].

  • Reaction: this compound reacts with Fe₂(CO)₉.
  • Function: The product, (this compound)Fe(CO)₃, serves as a stable reagent to transfer the Fe(CO)₃ unit to other organic substrates [1].
Protocol 2: Synthesis of Tris(dithis compound)dipalladium (Tris DBA)

Tris DBA is a widely used Pd(0) source. While its full synthesis is complex, its core ligand, dithis compound (DBA), is synthesized via a double Claisen-Schmidt condensation [1].

  • Reaction: One equivalent of acetone reacts with two equivalents of benzaldehyde.
  • Conditions: The reaction is base-induced. Using a strong, quantitative base like Lithium diisopropylamide (LDA) helps minimize the formation of the mono-condensed product (this compound) and drives the reaction toward the desired DBA [1].

The following diagram illustrates the key steps involved in the synthesis of the DBA ligand and its subsequent complexation to form Tris DBA.

G A Acetone D Claisen-Schmidt Condensation A->D B Benzaldehyde B->D C Base (e.g., LDA) C->D E Dithis compound (DBA) Ligand D->E G Reduction & Complexation E->G F Palladium Salt F->G H Tris(DBA)Dipalladium(0) (Pd₂(DBA)₃) G->H

Synthesis workflow for Tris DBA palladium complex

Application in Drug Development & Bioactivity

Tris DBA has demonstrated significant antitumor activity in preclinical studies, particularly against melanoma [2]. The table below summarizes key experimental findings.

Parameter Finding
Molecular Target Identified as an inhibitor of N-myristoyltransferase-1 (NMT-1) [2].
Downstream Effects Inhibition of NMT-1 leads to reduced activity of membrane-based signaling pathways, including MAP kinase, Akt, and Stat-3 [2].
In Vivo Efficacy Showed potent antitumor activity against B16 murine and A375 human melanoma models and was well-tolerated [2].
Suggested Use Warrants further preclinical evaluation as a novel therapeutic agent [2].

Key Technical Insights

  • Ligand Flexibility: this compound can act as a monodentate or bidentate ligand, forming stable complexes with Fe, Pd, and Ru that are useful as synthetic reagents or catalysts [3] [1].
  • Synthetic Control: The choice of base is critical in Claisen-Schmidt condensations. Strong bases like LDA favor the formation of the DBA ligand over the mono-condensed product [1].
  • Therapeutic Potential: Tris DBA represents a promising scaffold in medicinal chemistry, with a unique mechanism of action targeting protein myristoylation [2].

References

Comprehensive Application Notes and Protocols: Claisen-Schmidt Synthesis of Benzylideneacetone for Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzylideneacetone and the Claisen-Schmidt Reaction

This compound (4-phenyl-3-buten-2-one) is a fundamental α,β-unsaturated ketone with significant applications in pharmaceutical synthesis, fragrance formulation, and as a key synthetic intermediate in organic chemistry. This pale yellow crystalline solid (molecular weight: 146.19 g/mol) features a conjugated system between the carbonyl group and the vinylbenzene moiety, making it a valuable Michael acceptor in various synthetic transformations. The compound exists predominantly in the trans configuration due to steric considerations, which maximizes conjugation across the molecular framework [1].

The Claisen-Schmidt condensation represents one of the most essential and efficient carbon-carbon bond-forming reactions in synthetic organic chemistry, specifically categorized as a crossed-aldol process between an aldehyde and a ketone. This reaction is named after its pioneering investigators, Rainer Ludwig Claisen and J. Gustav Schmidt, who independently published on this topic in 1880 and 1881 [2]. The reaction typically involves the condensation of an aromatic aldehyde lacking α-hydrogens with a ketone possessing α-hydrogens, such as acetone, under basic conditions. The process initially forms a β-hydroxy carbonyl intermediate that spontaneously dehydrates to yield the conjugated enone system characteristic of this compound [2] [1].

For pharmaceutical researchers and process chemists, this compound serves as a key synthetic precursor to several important compounds. Most notably, its reaction with 4-hydroxycoumarin produces the anticoagulant warfarin, demonstrating its significance in active pharmaceutical ingredient (API) synthesis [1]. Additionally, this compound finds application as a flavoring ingredient in food products and as a component in fragrance formulations, further highlighting its versatility [1] [3].

Reaction Mechanism

The Claisen-Schmidt condensation proceeds through a well-established stepwise mechanism that involves both equilibrium and irreversible steps. Understanding this mechanism is crucial for researchers to optimize reaction conditions and troubleshoot issues during scale-up. The reaction follows a base-catalyzed aldol-dehydration pathway with distinct intermediates that can be characterized and monitored analytically [2] [1].

G Benzaldehyde Benzaldehyde Aldol_Intermediate Aldol_Intermediate Benzaldehyde->Aldol_Intermediate Electrophilic Capture Acetone Acetone Enolate Enolate Acetone->Enolate Deprotonation NaOH NaOH NaOH->Enolate Catalysis Enolate->Aldol_Intermediate Nucleophilic Addition This compound This compound Aldol_Intermediate->this compound Dehydration H2O H2O Aldol_Intermediate->H2O Elimination

Figure 1: The Claisen-Schmidt condensation mechanism proceeds through enolate formation, nucleophilic addition, and dehydration sequence.

Mechanistic Steps
  • Enolate Formation: Acetone (pKa ~25) undergoes selective α-deprotonation when treated with a strong base like NaOH, generating the corresponding nucleophilic enolate ion. This equilibrium step is favored when using strong bases, though the concentration of enolate remains relatively low with moderate bases like NaOH [1] [4].

  • Nucleophilic Addition: The acetone enolate attacks the electrophilic carbonyl carbon of benzaldehyde in a rate-determining step, forming a new carbon-carbon bond and generating a β-hydroxy ketone intermediate (aldol addition product) [2].

  • Dehydration: The β-hydroxy ketone intermediate undergoes base-catalyzed dehydration, forming the conjugated α,β-unsaturated ketone system of this compound. This dehydration step is essentially irreversible and drives the reaction to completion by forming the thermodynamically stable conjugated system [2] [1].

Selectivity Considerations

A critical challenge in this synthesis is controlling reaction selectivity to prevent over-condensation. This compound itself contains acidic α-protons (pKa ~11) and can undergo a second condensation with another equivalent of benzaldehyde to form dithis compound [1]. The selectivity can be controlled through:

  • Stoichiometry: Using a 2:1 molar ratio of benzaldehyde to acetone favors the mono-condensation product [5].
  • Base Strength: Employing moderate bases like NaOH (20 mol%) limits further deprotonation of the product [5].
  • Reaction Conditions: Solvent-free methods with grinding provide better control over selectivity compared to solution-phase reactions [5].

Experimental Protocols

Solvent-Free Protocol Using Grinding Technique

This green chemistry approach eliminates organic solvents, reduces waste, and offers excellent yields under mild conditions. The method is particularly suitable for high-throughput synthesis and follows principles of sustainable chemistry [5].

3.1.1 Materials and Equipment
  • Reagents:
    • Benzaldehyde (FW 106.12, 2.12 g, 20 mmol)
    • Acetone (FW 58.08, 0.58 g, 10 mmol)
    • Sodium hydroxide pellets (FW 40.00, 0.16 g, 4 mmol, 20 mol%)
  • Equipment:
    • Mortar and pestle (porcelain, 100-150 mm diameter)
    • Analytical balance (±0.0001 g precision)
    • Büchner funnel and filtration flask
    • Vacuum source
    • Melting point apparatus
    • NMR spectrometer for characterization
3.1.2 Step-by-Step Procedure
  • Preparation: Weigh all reagents accurately using an analytical balance. Ensure the mortar and pestle are completely dry before use.

  • Grinding: Place sodium hydroxide pellets (0.16 g, 20 mol%) in the mortar and grind to a fine powder. Add benzaldehyde (2.12 g, 20 mmol) and acetone (0.58 g, 10 mmol) sequentially to the mortar.

  • Reaction: Grind the mixture continuously and vigorously with the pestle for 5 minutes. Monitor the reaction progress by the formation of a yellow paste or solid, indicating product formation.

  • Work-up: After 5 minutes, transfer the reaction mixture to a beaker containing 20 mL of cold distilled water. Stir for 2-3 minutes to dissolve any residual NaOH.

  • Isolation: Filter the resulting suspension under vacuum using a Büchner funnel. Wash the solid product with cold distilled water (3 × 10 mL) to remove all base residues.

  • Purification: Recrystallize the crude product from hot ethyl acetate (approximately 5-10 mL per gram of product) to afford pure this compound as pale yellow crystals.

  • Characterization: Dry the product to constant weight and characterize by melting point (literature: 39-42°C), ( ^1H ) NMR, and IR spectroscopy [1].

Traditional Solution-Phase Protocol

This classical method provides a reliable approach for larger-scale synthesis and follows well-established procedures with reproducible results [6].

3.2.1 Materials and Equipment
  • Reagents:
    • Benzaldehyde (106 g, 1.0 mol)
    • Acetone (29 g, 0.5 mol)
    • Sodium hydroxide (100 g, 2.5 mol)
    • Ethanol (800 mL)
    • Distilled water (1 L)
    • Ethyl acetate (for recrystallization)
  • Equipment:
    • 2-L wide-mouthed glass jar or three-neck round-bottom flask
    • Mechanical stirrer with adjustable speed
    • Temperature control system (water bath)
    • Büchner funnel and filtration setup
3.2.2 Step-by-Step Procedure
  • Base Solution Preparation: Dissolve sodium hydroxide (100 g) in a mixture of water (1 L) and ethanol (800 mL) in a 2-L reaction vessel. Cool the solution to 20-25°C using a water bath.

  • Reaction Setup: Equip the vessel with a mechanical stirrer and ensure vigorous agitation throughout the reaction.

  • Reagent Addition: Add half of a pre-mixed solution of benzaldehyde (106 g) and acetone (29 g) to the basic solution. The remaining half is added after 15 minutes.

  • Reaction Monitoring: Observe the formation of a yellow cloud within 2-3 minutes, which gradually develops into a flocculent precipitate. Continue stirring vigorously for 30 minutes after the complete addition.

  • Isolation: Filter the suspension with suction on a large Büchner funnel. Wash the product thoroughly with distilled water until the washings are neutral.

  • Purification: Recrystallize from hot ethyl acetate (approximately 100 mL per 40 g of crude product) to obtain pure this compound.

  • Characterization: The purified product typically melts at 110-111°C and can be characterized by standard spectroscopic methods [6].

Quantitative Comparison of Methodologies

Table 1: Comparative Analysis of this compound Synthesis Methods

Parameter Solvent-Free Grinding Method Traditional Solution-Phase Method
Reaction Time 5 minutes 45-60 minutes
Temperature Ambient (20-25°C) 20-25°C (controlled)
Yield 96-98% 90-94%
NaOH Loading 20 mol% ~250 mol% (stoichiometric)
Solvent Volume None 1800 mL per 0.5 mol acetone
Work-up Complexity Simple filtration Filtration and recrystallization
Purification Recrystallization (ethyl acetate) Recrystallization (ethyl acetate)
Scale-up Potential Moderate (batch size limited by grinding) Excellent (easily scalable)
Environmental Impact Low (solvent-free) Moderate (ethanol/water system)
Product Purity High (needs recrystallization) High (after recrystallization)

Reaction Optimization and Parameters

Successful implementation of the Claisen-Schmidt condensation for this compound synthesis requires careful optimization of several critical parameters that significantly impact yield, selectivity, and purity.

Base Selection and Catalytic Performance

The choice of base significantly influences both the reaction rate and product distribution in the Claisen-Schmidt condensation. Different bases vary in their ability to generate the enolate nucleophile while minimizing side reactions.

Table 2: Comparison of Base Catalysts for Claisen-Schmidt Condensation

Base Catalyst Loading (mol%) Reaction Conditions Yield (%) Advantages Limitations
NaOH 20 Solvent-free, grinding, 5 min 98 High efficiency, low cost, simple workup May promote over-condensation if excess used
KOH 20 Solvent-free, grinding, 5 min 85 Good activity Lower yield compared to NaOH
NaOAc 20 Solvent-free, grinding, 5 min 70 [5] Mild conditions Lower conversion rate
NH₄OAc 20 Solvent-free, grinding, 5 min 65 [5] Mild conditions Lower conversion rate
LiOH·H₂O Various Solution phase, ethanol-water 80-90 [5] Good solubility Higher cost
LDA 100 THF, -78°C to RT Quantitative [1] Prevents over-condensation Air/moisture sensitive, expensive
Optimization Parameters
4.2.1 Base Loading and Stoichiometry

Systematic investigation of NaOH loading reveals that 20 mol% provides optimal balance between catalytic efficiency and product selectivity. Higher base concentrations (80-100 mol%) increase the rate slightly but also promote dithis compound formation, while lower concentrations (<10 mol%) significantly reduce conversion [5]. The benzaldehyde:acetone ratio of 2:1 is optimal for maximizing this compound yield while minimizing unreacted starting materials [6].

4.2.2 Temperature and Reaction Time

The reaction proceeds efficiently at ambient temperature (20-25°C) in both solvent-free and solution-phase methods. Elevated temperatures accelerate the reaction but may promote side products and dehydration of the aldol intermediate too rapidly, leading to lower selectivity. The solvent-free method achieves completion within 5 minutes due to improved mass transfer and intimate contact between reagents, while solution-phase reactions typically require 30-45 minutes for complete conversion [5] [6].

4.2.3 Solvent Effects

Solvent-free conditions provide the highest reaction efficiency due to neat reagent concentrations and eliminated solubility issues. When solvents are necessary, ethanol-water mixtures (1:1 to 2:1 ratio) offer optimal solubility for both organic reagents and the inorganic base. Recent advances include the use of reduced graphene oxide-supported CuO (CuO@rGO) nanocatalysts under mild conditions, achieving yields up to 96% with excellent selectivity [7].

Applications and Analytical Characterization

Pharmaceutical and Synthetic Applications

This compound serves as a versatile synthetic intermediate with particular importance in pharmaceutical synthesis. Its α,β-unsaturated carbonyl system makes it a valuable Michael acceptor in conjugate addition reactions and a precursor to various heterocyclic compounds.

  • Warfarin Synthesis: this compound condenses with 4-hydroxycoumarin to form the anticoagulant drug warfarin, demonstrating its role in API synthesis [1].
  • Coordination Chemistry: The compound serves as a ligand in organometallic chemistry, forming complexes such as (this compound)Fe(CO)₃ used in catalytic applications [1].
  • Perfumery and Flavors: this compound is employed as a fragrance ingredient due to its characteristic odor profile, finding applications in both fine fragrances and food flavorings [1] [3].
  • Polymer Chemistry: The compound functions as a monomer precursor in the synthesis of specialty polymers with unique optical and electronic properties [5].
Analytical Characterization Methods

Proper characterization of this compound is essential for quality control in pharmaceutical applications. The following analytical techniques provide comprehensive characterization:

  • Melting Point: Pure this compound melts at 39-42°C (literature value) [1]. The crystalline form obtained after recrystallization from ethyl acetate typically melts at 110-111°C for the highly pure material [6].
  • Spectroscopic Analysis:
    • ( ^1H ) NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 6.75 (d, J = 16.2 Hz, 1H, COCH=), 7.35-7.45 (m, 3H, ArH), 7.50-7.60 (m, 2H, ArH), 7.65 (d, J = 16.2 Hz, 1H, ArCH=) [1].
    • IR Spectroscopy (KBr): 1670 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C stretch), 1580 cm⁻¹ (aromatic C=C) [1].
  • Chromatographic Methods: Thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane (1:4) mobile phase typically shows a single spot with Rf ≈ 0.5 when visualized under UV light or with potassium permanganate stain [7].
  • Mass Spectrometry: EI-MS m/z 146 (M⁺), 131 (M⁺-CH₃), 117 (M⁺-COCH₃), 103 (C₆H₅CO⁺) [1].

Troubleshooting and Common Issues

Successful implementation of the Claisen-Schmidt synthesis requires awareness of potential challenges and their solutions:

  • Low Yields: Cause: Insufficient base concentration or inadequate mixing. Solution: Ensure precise base measurement and vigorous stirring/grinding. For solution-phase, maintain temperature at 20-25°C [6].
  • Dithis compound Formation: Cause: Excess benzaldehyde or prolonged reaction times. Solution: Use exact 2:1 benzaldehyde:acetone ratio and monitor reaction time carefully [1] [5].
  • Product Discoloration: Cause: Oxidation impurities or base contamination. Solution: Recrystallize from ethyl acetate and ensure thorough washing to remove base residues [6].
  • Poor Crystallization: Cause: Rapid cooling or impurities. Solution: Use slow, controlled cooling and ensure adequate product purity before recrystallization.

Conclusion

The Claisen-Schmidt condensation provides an efficient and reliable method for synthesizing this compound, an important intermediate in pharmaceutical and fine chemical synthesis. The solvent-free grinding approach offers significant advantages in terms of reaction efficiency (98% yield in 5 minutes), environmental impact, and operational simplicity, making it particularly suitable for research laboratories and small-scale applications. The traditional solution-phase method remains valuable for larger-scale synthesis where established protocols and equipment are available.

Recent advances in catalytic systems, including CuO@rGO nanocatalysts [7] and machine learning-optimized continuous flow systems [8], demonstrate the continuing evolution of this classic reaction toward more sustainable and efficient processes. The comprehensive protocols and optimization parameters provided in these application notes will enable researchers to implement this synthetically valuable transformation reliably across various scales and applications.

References

benzylideneacetone synthesis acetone benzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzylideneacetone

This compound (also known as benzalacetone, IUPAC name: (3E)-4-Phenylbut-3-en-2-one) is an organic compound with the formula C₆H₅CH=CHC(O)CH₃. It is a pale yellow crystalline solid with a sweet, floral odor, insoluble in water but soluble in organic solvents [1] [2]. It serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical, fragrance, and materials science industries [1] [3].

The primary method for its synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between benzaldehyde and acetone [1] [2]. This reaction is a classic example of carbon-carbon bond formation, resulting in an α,β-unsaturated ketone.

Synthesis Methods & Comparative Analysis

The following table summarizes the core methods for synthesizing this compound, highlighting the trade-offs between yield, selectivity, and practicality.

Method Key Feature Benzaldehyde Conversion This compound Selectivity Primary Advantage Main Disadvantage
Classical Homogeneous [4] Excess acetone, aqueous NaOH, vigorous stirring High (Yields 65-78%) Moderate Simple setup; high yields with excess acetone Lower selectivity; requires product purification
Stirring-Induced Emulsion [5] Biphasic system (cyclohexane/water), no surfactant 96 ± 2% 99 ± 1% Excellent selectivity; easily scalable; green chemistry Requires precise control of stirring to form emulsion

The main challenge in this synthesis is suppressing the side reaction where this compound reacts with a second molecule of benzaldehyde to form dibenzalacetone [5] [2]. The methods above address this challenge differently.

Detailed Experimental Protocols

Protocol 1: Classical Laboratory-Scale Synthesis

This is a well-established procedure from Organic Syntheses [4].

  • Reagents: Acetone (800 cc, 11.0 mol), Benzaldehyde (400 cc, 4.0 mol, freshly distilled), Sodium hydroxide solution (10% w/v, 100 cc), Water (400 cc), Hydrochloric acid (for acidification), Benzene (for extraction, 100 cc).
  • Equipment: 2-liter bottle equipped with a mechanical stirrer, dropping funnel, water bath, separatory funnel, and distillation setup.

Procedure:

  • Reaction Setup: In the 2-liter bottle, mix the acetone, benzaldehyde, and 400 cc of water.
  • Base Addition: Slowly add 100 cc of 10% sodium hydroxide solution from the dropping funnel while stirring and cooling the mixture in a water bath. Critically, maintain the temperature between 25-31°C by controlling the addition rate (takes ~30-60 minutes). Faster addition or poor temperature control darkens the mixture and lowers yield.
  • Stirring: After base addition, continue stirring for another 2 hours at room temperature.
  • Work-up: Acidify the mixture with dilute hydrochloric acid until litmus paper turns red.
  • Separation: Transfer to a separatory funnel. Separate the lower aqueous layer. Extract this aqueous layer with 100 cc of benzene.
  • Combination and Drying: Combine the benzene extract with the original organic layer. Wash the combined organic solution with 100 cc of water and separate it.
  • Solvent Removal: Remove benzene by distillation on a steam bath.
  • Product Isolation: Distill the residue under reduced pressure. Collect the fraction boiling at 133-143°C / 16 mmHg or 120-130°C / 7 mmHg. The product solidifies upon cooling to pale yellow crystals with a melting point of 40-42°C [4].
Protocol 2: Green & Scalable Emulsion Synthesis

This modern method achieves high selectivity without a surfactant and can be scaled to kilogram quantities [5].

  • Reagents: Benzaldehyde (10 mL, 98 mmol), Acetone (21.8 mL, 294 mmol), Cyclohexane (30 mL), Sodium hydroxide (1.5 mL of 4 M aqueous solution), Ultrapure water (30 mL).
  • Equipment: 150 mL glass bottle, mechanical stirrer, separating funnel.

Procedure:

  • Phase Separation:
    • Dissolve benzaldehyde in 30 mL of cyclohexane (organic phase).
    • Dissolve acetone in 30 mL of ultrapure water (aqueous phase).
  • Mixing and Catalysis: Mix the two solutions in the 150 mL bottle, forming a clear interface. Add 1.5 mL of 4 M NaOH to the system.
  • Emulsion Formation: Stir the mixture vigorously at 1000 rpm for 4 hours at room temperature. This dynamically generates an emulsion without surfactants.
  • Phase Separation and Isolation: Stop stirring and allow the phases to separate. The organic phase, containing the product, will rise to the top.
  • Product Recovery: Separate the oil phase using a separating funnel. Dry it over a drying agent (e.g., calcium chloride). Remove the cyclohexane solvent by rotary evaporation to obtain solid this compound [5].

Workflow and Mechanism

The following diagram illustrates the logical steps and chemical mechanism behind the successful emulsion synthesis method.

G OrganicPhase Organic Phase (Benzaldehyde in Cyclohexane) Interface Liquid-Liquid Interface OrganicPhase->Interface AqueousPhase Aqueous Phase (Acetone + NaOH in Water) AqueousPhase->Interface EnolateFormation 1. Acetone Deprotonation Forms Enolate Ion Interface->EnolateFormation AldolAddition 2. Nucleophilic Attack on Benzaldehyde EnolateFormation->AldolAddition ProductDiffusion 3. This compound Forms & Diffuses into Organic Phase AldolAddition->ProductDiffusion HighSelectivity High Purity Product (99% Selectivity) ProductDiffusion->HighSelectivity SideReaction Side Reaction Prevented: No NaOH in organic phase to form Dibenzalacetone ProductDiffusion->SideReaction

This process leverages the biphasic system to achieve high selectivity. The aqueous phase contains the base (NaOH) and acetone, while the organic phase contains benzaldehyde. The reaction occurs at the interface. The newly formed this compound, being more soluble in the organic phase, diffuses into it, where it is protected from the base catalyst and cannot react with another benzaldehyde molecule to form the dibenzalacetone byproduct [5].

Applications and Downstream Chemistry

This compound is a valuable building block in organic chemistry [1] [3] [6].

  • Fragrance and Flavor Industry: It is directly used as a flavoring ingredient and fragrance due to its sweet, floral, balsamic, and spicy odor, reminiscent of anise, cinnamon, and jam [2] [7].
  • Pharmaceutical Intermediates: It is a key precursor in synthesizing active pharmaceutical ingredients (APIs). For example, its reaction with 4-Hydroxycoumarin produces the anticoagulant Warfarin [2].
  • Chemical Synthesis:
    • Hydrogenation of the double bond yields benzylacetone, another useful fragrance compound [2] [6].
    • It undergoes the haloform reaction with sodium hypochlorite to produce cinnamic acid [8].
    • It serves as a ligand in organometallic chemistry, e.g., forming (this compound)Fe(CO)₃ [2].

Safety and Handling

  • Hazards: this compound is a skin irritant and skin sensitizer [2] [7]. Direct contact should be avoided.
  • Personal Protective Equipment (PPE): Wear appropriate gloves, eye protection, and a dust mask (N95 type is recommended) when handling the solid [7].
  • Storage: Store in a cool, well-ventilated area. It is a combustible solid with a flash point of 123°C (closed cup) [7].

References

Application Notes & Protocols: Benzalacetone Synthesis via Green Interfacial Emulsion Method

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Key Findings
Core Innovation Stirring-induced emulsion system enables high-selectivity synthesis without surfactants [1] [2].
Reaction Type Claisen-Schmidt condensation between benzaldehyde and acetone [1] [2].
Key Advantage 99% selectivity for benzalacetone, minimizing dibenzalacetone side product [1] [2].
Reaction Scale Demonstrated Successfully scaled to produce over 1 kg of product [1] [2].
Phase Separation Organic and aqueous phases separate naturally upon stopping stirrer [2].
Catalyst NaOH (0.2 M in water phase) [2].
Optimal Solvent System Cyclohexane (oil phase) and Water (aqueous phase) [2].
Key Limitation Toluene as oil phase reduces conversion due to π-π interactions with benzaldehyde [2].

Detailed Experimental Protocols

Protocol 1: Small-Scale Emulsion Synthesis (Approximately 100 mmol benzaldehyde)

Materials:

  • Benzaldehyde: 10 mL (98 mmol)
  • Acetone: 21.8 mL (294 mmol, 3 equivalents)
  • Cyclohexane: 30 mL
  • Sodium Hydroxide (NaOH) Solution: 1.5 mL of 4 M aqueous solution
  • Ultrapure Water: 30 mL
  • Glass Bottle: 150 mL capacity
  • Separating Funnel

Procedure:

  • Phase Preparation: Dissolve 10 mL of benzaldehyde in 30 mL of cyclohexane to form the oil phase. In a separate vessel, dissolve 21.8 mL of acetone in 30 mL of ultrapure water to form the aqueous phase [2].
  • Mixing: Combine the oil and aqueous phases in a 150 mL glass bottle. An organic-aqueous interface will be visible [2].
  • Catalyst Addition: Add 1.5 mL of 4 M NaOH solution to the mixture. The resulting concentration of NaOH in the aqueous phase will be approximately 0.2 M [2].
  • Reaction Initiation: Stir the mixture vigorously at 1000 rpm using a magnetic stirrer or mechanical agitator. This generates a dynamic emulsion [2].
  • Reaction Monitoring: Allow the reaction to proceed for approximately 4 hours at room temperature (25°C). Monitor the conversion if possible (e.g., by GC). The original study reported 96 ± 2% conversion with 99 ± 1% selectivity for benzalacetone after this time [2].
  • Phase Separation: Stop the stirrer and let the mixture stand undisturbed. The emulsion will break, allowing the cyclohexane (oil) phase, containing the product, to separate from the aqueous phase [2].
  • Product Isolation: Separate the oil phase using a separating funnel. The product, benzalacetone, can be isolated from the cyclohexane solution by removing the solvent (e.g., via rotary evaporation) [2].
Protocol 2: Kilogram-Scale Production (Approximately 9 mol benzaldehyde)

Materials:

  • Benzaldehyde: 0.9 L
  • Acetone: 1.96 L
  • Cyclohexane: 3.7 L
  • Sodium Hydroxide (NaOH) Solution: 150 mL of 4 M aqueous solution
  • Water: 2.7 L
  • Calcium Chloride: for drying
  • Reaction Vessel: 10 L capacity, equipped with a mechanical agitator

Procedure:

  • Phase Preparation: Dissolve 0.9 L of benzaldehyde in 3.7 L of cyclohexane. Dissolve 1.96 L of acetone in 2.7 L of water [2].
  • Mixing & Catalyst Addition: Mix both solutions in a 10 L vessel. Add 150 mL of 4 M NaOH catalyst [2].
  • Reaction Initiation: Stir the mixture vigorously at 2500 rpm using a mechanical agitator to create the emulsion. Monitor the reaction temperature periodically [2].
  • Completion & Separation: After the reaction is complete, stop the agitator. Allow phases to separate, then isolate the oil phase [2].
  • Drying & Isolation: Dry the isolated cyclohexane phase using calcium chloride. Remove cyclohexane by rotary evaporation to obtain solid benzalacetone product. This protocol has been demonstrated to yield over 1 kg of benzalacetone with high purity [2].

Method Workflow and Mechanism

The following diagram illustrates the experimental workflow and the underlying mechanism of the interfacial emulsion synthesis:

G Start Start Reaction Setup P1 Prepare Phases: Oil (Benzaldehyde + Cyclohexane) Aqueous (Acetone + Water + NaOH) Start->P1 P2 Mix Phases & Add Catalyst P1->P2 P3 Vigorous Stirring (1000-2500 rpm) P2->P3 P4 Formation of Stirring-Induced Emulsion P3->P4 P5 Reaction at Interface: Claisen-Schmidt Condensation P4->P5 M1 Mechanism: Reactants separate by phase. Reaction occurs ONLY at interface. P4->M1 P6 Product (BA) Diffuses into Oil Phase Bulk P5->P6 P7 Stop Stirring & Phase Separation P6->P7 M2 Mechanism: BA moves to oil bulk. No NaOH, so no over-reaction. P6->M2 P8 Isolate Oil Phase & Purify Product P7->P8 End Pure Benzalacetone (BA) P8->End

Critical Operational Notes

  • Solvent Selection is Crucial: Using toluene instead of cyclohexane significantly reduced conversion to 73 ± 2% (though selectivity remained high). This is attributed to π-π interactions between benzaldehyde and toluene, which pull benzaldehyde away from the critical reaction interface [2].
  • Homogeneous System Comparison: For comparison, when the reaction was run in a homogeneous water/ethanol system with 1 equivalent of acetone for 5 hours at 25°C, conversion was high (97 ± 2%), but selectivity for benzalacetone was significantly lower (80 ± 1%), underscoring the emulsion system's advantage [2].
  • Minimizing Waste: This method achieves high selectivity without requiring a large excess of acetone, addressing a significant source of chemical waste in conventional industrial approaches [2].

Conclusion

This green synthesis protocol for benzalacetone, utilizing a stirring-induced emulsion, provides a robust, scalable, and highly selective method that aligns with modern green chemistry principles. It effectively suppresses dibenzalacetone formation without surfactants or large acetone excess, simplifies product isolation, and has been proven viable for kilogram-scale production [1] [2].

References

Comprehensive Application Notes and Protocols: Regioselective Synthesis of Spiropyrrolidine-Oxindoles via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Benzylideneacetone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Spirooxindoles, particularly spiropyrrolidine-oxindoles, are privileged structural scaffolds in medicinal chemistry and drug discovery due to their presence in numerous bioactive alkaloids and pharmaceutical agents. These complex heterocyclic systems exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, and local anesthetic properties [1]. The spirocyclic framework at the C3 position of the oxindole core represents a challenging synthetic target due to its three-dimensional complexity and potential for generating diverse stereocenters.

The 1,3-dipolar cycloaddition of in situ generated azomethine ylides with various dipolarophiles has emerged as a powerful atom-economical strategy for constructing these spirocyclic systems. Unlike traditional chalcone dipolarophiles that typically yield single regioisomers, benzylideneacetone (1-phenylbut-2-en-1-one) introduces intriguing regioselectivity challenges due to its asymmetric structure with two electronically distinct carbonyl groups (benzoyl and acetyl) and the presence of α-hydrogens [2] [3]. Recent advances have demonstrated that additives can effectively control this regioselectivity, providing access to two distinct regioisomeric series from the same starting materials [2] [3] [4]. This protocol outlines optimized procedures for both regioisomeric pathways, enabling synthetic and medicinal chemists to efficiently access these valuable scaffolds for biological evaluation.

Reaction Mechanism and Regioselectivity Control

The synthesis utilizes a three-component reaction between isatin derivatives, benzylamine, and this compound derivatives. The mechanism proceeds through initial formation of an azomethine ylide via condensation of isatin with benzylamine, followed by 1,3-dipolar cycloaddition with this compound as the dipolarophile [2] [3].

The unique aspect of this transformation is the controllable regioselectivity, where additives determine which regioisomer predominates:

  • Water-assisted pathway: Favors formation of 4'-acetyl-3',5'-diarylspiro[indoline-3,2'-pyrrolidin]-2-ones
  • Acid-assisted pathway: Favors formation of 3'-acetyl-4',5'-diarylspiro[indoline-3,2'-pyrrolidine]-2-ones

This additive-controlled regioselectivity represents the first reported reversal of regioselectivity in 1,3-dipolar cycloadditions of azomethine ylides [2] [3].

G Start Reaction Components A Isatin Derivative Start->A B Benzylamine Start->B C This compound Start->C Condensation Condensation Reaction A->Condensation B->Condensation AzomethineYlide Azomethine Ylide Formation Condensation->AzomethineYlide Divergence Additive-Controlled Regioselectivity AzomethineYlide->Divergence WaterPath Water Addition (5.0 equiv) Divergence->WaterPath THF/H₂O 86:14 rr AcidPath 4-Nitrobenzoic Acid (2.0 equiv) Divergence->AcidPath EtOH/Acid 70:30 rr Regioisomer4 Regioisomer 4a 4'-Acetyl-3',5'-diaryl WaterPath->Regioisomer4 Regioisomer5 Regioisomer 5a 3'-Acetyl-4',5'-diaryl AcidPath->Regioisomer5

Figure 1: Reaction workflow showing the additive-controlled regioselective synthesis of spiropyrrolidine-oxindoles

Experimental Protocols

General Considerations

Safety Notes: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment including safety glasses, gloves, and lab coat. Benzylamine may cause skin and respiratory irritation; isatin derivatives may stain skin and clothing; organic solvents are flammable.

Materials:

  • Solvents: Tetrahydrofuran (THF, anhydrous), ethanol (absolute), dimethylformamide (DMF), acetonitrile (CH₃CN)
  • Reagents: Isatin derivatives, benzylamine, this compound derivatives, 4-nitrobenzoic acid, triethylamine, 4Å molecular sieves
  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, sealed reaction vials, TLC plates, separation funnel

Analytical Methods: Monitor reactions by TLC (silica gel). Characterize products by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry. Determine regioisomeric ratios by ( ^1H ) NMR analysis or isolated yields [2] [3].

Water-Assisted Regioselective Protocol

This protocol favors formation of 4'-acetyl-3',5'-diarylspiro[indoline-3,2'-pyrrolidin]-2-ones with regioselectivity up to 86:14 [2] [3].

Step-by-Step Procedure:

  • Charge a dried sealed reaction vial with isatin (0.75 mmol), benzylamine (1.0 mmol), and This compound (0.50 mmol)
  • Add anhydrous THF (5.0 mL) as solvent
  • Add water (5.0 equiv, 2.5 mmol) as additive
  • Seal the reaction vial and stir at room temperature for 24 hours
  • Monitor reaction progress by TLC (ethyl acetate/hexane, 1:1)
  • After completion, concentrate the reaction mixture under reduced pressure
  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient)
  • Isolate the desired regioisomer 4a as a white solid in 88% yield with 86:14 regioisomeric ratio

Key Notes: Using excess isatin (1.5 equiv) improves yield due to instability of azomethine ylides. Anhydrous THF provides optimal regioselectivity [2] [3].

Acid-Assisted Regioselective Protocol

This protocol favors formation of 3'-acetyl-4',5'-diarylspiro[indoline-3,2'-pyrrolidine]-2-ones with reversed regioselectivity [2] [3].

Step-by-Step Procedure:

  • Charge a round-bottom flask with isatin (0.50 mmol), benzylamine (1.0 mmol), and This compound (0.75 mmol)
  • Add absolute ethanol (5.0 mL) as solvent
  • Add 4-nitrobenzoic acid (2.0 equiv, 1.0 mmol) as additive
  • Stir the reaction mixture at room temperature for 24 hours
  • Monitor reaction progress by TLC
  • After completion, concentrate under reduced pressure
  • Purify by flash column chromatography (silica gel, ethyl acetate/hexane)
  • Isolate the desired regioisomer 5a in 90% yield with 70:30 regioisomeric ratio (5a:4a)

Key Notes: The acid additive significantly reverses regioselectivity. Ethanol is the preferred solvent for this pathway [2].

Optimization Data and Substrate Scope

Solvent and Additive Screening

Table 1: Optimization of water-assisted regioselective synthesis of spiropyrrolidine-oxindoles [2] [3]

Entry Solvent Additive Time (h) Yield (%) Regioisomeric Ratio (4a:5a)
1 EtOH None 48 72 75:25
2 EtOH Et₃N (0.2 equiv) 72 69 78:22
3 EtOH 4Å MS 48 59 76:24
4 EtOH 4-NO₂PhCO₂H (0.2 equiv) 24 33 50:50
5 EtOH H₂O (5.0 equiv) 24 54 83:17
6 DMF H₂O (5.0 equiv) 18 78 84:16
7 CH₃CN H₂O (5.0 equiv) 48 56 67:33
8 THF H₂O (5.0 equiv) 24 71 86:14
9* THF H₂O (5.0 equiv) 24 88 86:14

Reaction conditions unless noted: isatin (0.50 mmol), benzylamine (1.0 mmol), this compound (0.75 mmol), solvent (5.0 mL), rt. *Entry 9: isatin (0.75 mmol), benzylamine (1.0 mmol), this compound (0.50 mmol).

Table 2: Optimization of acid-assisted regioselective synthesis [2]

Entry 4-NO₂PhCO₂H (equiv) Time (h) Yield (%) Regioisomeric Ratio (5a:4a)
1 0.2 24 33 50:50
2 0.5 24 65 60:40
3 1.0 24 82 65:35
4 1.5 24 86 68:32
5 2.0 24 90 70:30

Reaction conditions: isatin (0.50 mmol), benzylamine (1.0 mmol), this compound (0.75 mmol), EtOH (5.0 mL), rt.

Substrate Scope and Limitations

The methodology tolerates various substituents on both isatin and this compound components:

  • Isatin modifications: N-alkylation (ethyl, benzyl), halogenation (5-Br, 5-F), electron-donating groups (5-CH₃), and electron-withdrawing groups generally maintain good yields and selectivity
  • This compound modifications: Aromatic rings with electron-donating (methoxy, methyl) and electron-withdrawing (nitro, halo) substituents are well-tolerated
  • Limitations: Strongly electron-deficient isatins may require extended reaction times and give moderately reduced yields [1] [2]

The protocol provides spiropyrrolidine-oxindoles in moderate to excellent yields (51-94%) with good to excellent regioselectivities [2] [3].

Characterization Data

Spectroscopic Properties

Regioisomer 4a (4'-acetyl-3',5'-diarylspiro[indoline-3,2'-pyrrolidin]-2-one):

  • ( ^1H ) NMR: Characteristic signals include pyrrolidine protons between δ 2.5-4.5 ppm, acetyl group as singlet at δ 2.3-2.5 ppm, and olefinic protons of the chalcone moiety around δ 7.0-8.0 ppm
  • ( ^{13}C ) NMR: Key signals include spiro carbon at δ 65-75 ppm, carbonyl carbons at δ 180-200 ppm (acetyl) and δ 170-185 ppm (oxindole)

Regioisomer 5a (3'-acetyl-4',5'-diarylspiro[indoline-3,2'-pyrrolidine]-2-one):

  • ( ^1H ) NMR: Distinctive pattern in the pyrrolidine region with different coupling constants, acetyl group slightly downfield compared to 4a
  • ( ^{13}C ) NMR: Characteristic chemical shifts differentiate the regioisomers, particularly for carbons adjacent to the acetyl group
Analytical Comparison

Table 3: Characterization data for representative spiropyrrolidine-oxindoles [2]

Compound Molecular Formula Yield (%) Melting Point (°C) Regioisomeric Ratio
4a C₂₇H₂₄N₂O₂ 88 168-170 86:14
5a C₂₇H₂₄N₂O₂ 90 152-154 70:30
4b C₂₈H₂₆N₂O₂ 85 165-167 85:15
5b C₂₈H₂₆N₂O₂ 87 158-160 72:28

Troubleshooting Guide

Table 4: Common issues and solutions in spiropyrrolidine-oxindole synthesis

Problem Possible Cause Solution
Low yield Instability of azomethine ylide Use excess isatin (1.5 equiv) and benzylamine (2.0 equiv)
Poor regioselectivity Incorrect solvent/additive combination Ensure anhydrous THF for water-assisted pathway; ethanol for acid-assisted pathway
Reaction not proceeding Inadequate activation Increase additive concentration; ensure fresh molecular sieves if used
Mixture of regioisomers Suboptimal additive amount Optimize water (5.0 equiv) or 4-nitrobenzoic acid (2.0 equiv)
Decomposition Moisture or oxygen sensitivity Use anhydrous solvents and inert atmosphere

Applications in Drug Discovery

Spiropyrrolidine-oxindoles synthesized via this methodology serve as valuable intermediates in pharmaceutical development. The spirooxindole core is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds [1] [5]. These structures exhibit diverse pharmacological activities:

  • Anticancer agents: Spirooxindoles can function as potent p53-MDM2 inhibitors, enabling tumor regression by disrupting protein-protein interactions [2] [5]
  • Antimicrobial compounds: Various derivatives show activity against bacterial and fungal pathogens [1]
  • Antiviral activity: Specific substitutions enhance potency against viral targets [1]
  • Enzyme inhibition: These compounds can act as acetylcholinesterase (AChE) inhibitors and cholinesterase inhibitors [5]

The controllable regioselectivity provided by this protocol enables efficient exploration of structure-activity relationships (SAR) by accessing different regioisomeric series from the same starting materials, significantly accelerating lead optimization in drug discovery programs.

References

Application Notes: (Benzylideneacetone)iron Tricarbonyl

Author: Smolecule Technical Support Team. Date: February 2026

(Benzylideneacetone)iron tricarbonyl, abbreviated (bda)Fe(CO)₃, is an organoiron complex that serves as a stable and convenient source of the "Fe(CO)₃" moiety. Its primary application is the preparation of other iron complexes, particularly tricarbonyl(η⁴-diene)iron complexes, which are valuable intermediates in organic synthesis [1] [2].

A key advantage of (bda)Fe(CO)₃ is its role as a superior substitute for more sensitive or less stable iron carbonyl reagents like Fe(CO)₅, Fe₂(CO)₉, or Fe(CO)₃(cyclooctene)₂. It reacts with a variety of dienes and other unsaturated compounds to form stable complexes, facilitating reactions such as hydrogenation, carbon-carbon bond formation, and the construction of complex molecular frameworks [1] [3]. It has been effectively used in the synthesis of structural models for enzyme active sites, such as the iron-acyl site in [Fe]-hydrogenase (Hmd) [3].

The table below summarizes its fundamental properties for quick reference.

Property Value / Description
Chemical Formula C₁₃H₁₀FeO₄ [1]
Molar Mass 286.060 g·mol⁻¹ [1]
Appearance Red, crystalline solid [1]
Melting Point 88–89 °C (190–192 °F; 361–362 K) [1]
Solubility Slightly soluble in organic solvents [1]
Characteristic IR (in cyclohexane) 2065, 2005, and 1985 cm⁻¹ [1]
Common Abbreviation (bda)Fe(CO)₃ [1]

Detailed Synthesis Protocol

This protocol describes the synthesis of (bda)Fe(CO)₃ from this compound and nonacarbonyldiiron [1].

Reaction Overview

The synthesis involves a direct reaction between commercially available Fe₂(CO)₉ and the organic ligand, this compound. The preparation of the ligand, this compound, can be achieved via a base-catalyzed Claisen-Schmidt condensation between benzaldehyde and acetone [4].

Experimental Workflow

The following diagram outlines the key stages in the preparation and purification of the complex.

G compound_bda This compound step_react Reaction in Ether Stir at Room Temperature compound_bda->step_react compound_fe2co9 Fe₂(CO)₉ compound_fe2co9->step_react step_filter Filtration step_react->step_filter step_wash Wash with Ether step_filter->step_wash product (bda)Fe(CO)₃ (Red Solid) step_wash->product

Step-by-Step Procedure
  • Reaction Setup: In an inert atmosphere (e.g., nitrogen or argon glovebox), suspend 2.0 mmol of Fe₂(CO)₉ in 20 mL of anhydrous diethyl ether in a round-bottom flask equipped with a stir bar [1].
  • Ligand Addition: Add 2.2 mmol of this compound directly to the stirring suspension.
  • 􀀀Reaction Execution: Stir the reaction mixture at room temperature for 3-4 hours. The color of the suspension will change during this period.
  • Product Isolation: After the reaction is complete, filter the resulting red solid using a fritted glass funnel.
  • Purification: Wash the solid thoroughly with several small portions of cold, anhydrous diethyl ether (e.g., 3 x 5 mL) to remove any residual starting materials or by-products.
  • Drying: Dry the purified red crystalline solid under vacuum. The product, (bda)Fe(CO)₃, is obtained in good yield and is typically pure enough for subsequent use [1].
Reaction-Specific Notes
  • This compound Preparation: this compound can be synthesized by a base-induced condensation of benzaldehyde and acetone. Using a strong, non-nucleophilic base like LDA (lithium diisopropylamide) can improve the yield of the monomeric this compound over the double-condensation product, dithis compound [4].
  • Handling and Storage: Fe₂(CO)₉ is air-sensitive and should be handled under an inert atmosphere. The resulting (bda)Fe(CO)₃ complex, while more stable, is also best stored under inert conditions to prevent decomposition.
  • Verification: The product is characterized by its melting point (88–89 °C) and its distinctive IR spectrum in cyclohexane solution, showing three carbonyl stretching bands at 2065, 2005, and 1985 cm⁻¹ [1].

References

Comprehensive Application Notes and Experimental Protocols for Benzylideneacetone in Flavor, Fragrance, and Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzylideneacetone

This compound (chemical name: (3E)-4-Phenylbut-3-en-2-one), also known as benzalacetone, is an α,β-unsaturated ketone with the molecular formula C₁₀H₁₀O. This compound exists primarily as the trans-isomer in practical applications, which contributes to its stability and consistent performance in various formulations. This compound serves as a versatile chemical intermediate with significant applications across fragrance, flavor, and pharmaceutical industries. Its original preparation demonstrated the scope of condensation reactions to construct new, complex organic compounds, highlighting its importance in synthetic chemistry [1].

The compound's significance extends beyond industrial applications to biological systems. This compound is recognized as a metabolite of gram-negative entomopathogenic bacterium Xenorhabdus nematophila and exhibits immunosuppressive activity through enzyme inhibition, specifically against phospholipase A2 (PLA2). This inhibition disrupts eicosanoid biosynthesis, which mediates immune reactions in insects, making it a valuable compound for studying host-pathogen interactions and developing novel biocontrol agents [2]. The dual nature of this compound—as both a fragrance component and biologically active molecule—makes it particularly interesting for multidisciplinary research spanning chemistry, perfumery, and pharmaceutical development.

Chemical Profile and Physical Properties

This compound possesses distinctive chemical characteristics that determine its application across various fields. The compound presents as a pale yellow crystalline solid at room temperature with a characteristic sweet floral odor. Its structure features a conjugated system consisting of a carbon-carbon double bond and a carbonyl group, which significantly influences its reactivity and spectroscopic properties [1].

Table 1: Physical and Chemical Properties of this compound

Property Specification Conditions/Notes
Molecular Formula C₁₀H₁₀O -
Molar Mass 146.19 g/mol -
Appearance Pale yellow solid Crystalline form
Melting Point 39–42°C 312–315 K
Boiling Point 260–262°C 533–535 K
Density 1.008 g/cm³ -
Water Solubility 1.3 g/L Limited solubility
Solubility in Organic Solvents Soluble Non-polar solvents preferred
Flash Point 116°C 389 K (closed cup)
Vapor Pressure 0.0386 hPa At 20°C

The limited water solubility and preference for non-polar solvents indicated in Table 1 reflect the predominantly hydrophobic nature of this compound. This characteristic is particularly important when designing formulations for fragrance or pharmaceutical applications, where solvent compatibility can significantly impact product performance and stability. The compound's conjugated system makes it susceptible to nucleophilic attack at the β-position (Michael addition) and photochemical reactions, important considerations for storage and handling [1].

This compound exhibits moderate acidity at the alpha position due to the electron-withdrawing effects of the carbonyl group, enabling ready deprotonation to form the corresponding enolate. This property facilitates further chemical modifications and makes it a valuable building block in organic synthesis. The compound undergoes reactions expected for its functional groups: the double bond adds bromine, acts as a heterodiene in Diels-Alder reactions with electron-rich alkenes to give dihydropyrans, and the carbonyl forms hydrazones and other derivatives [1].

Fragrance and Flavor Applications

Olfactory Profile and Perfumery Uses

This compound possesses a complex olfactory profile highly valued in fragrance creation. Professional perfumers describe its aroma as a distinctive sweet pea-like character that creates an interesting balance between warmer and more floral characteristics. The scent profile develops multi-dimensional facets, opening with subtle floral notes that evolve into deeper, warm undertones with subtle spicy accents that add sophistication to fragrance compositions [3]. This progression from initial impression to dry-down makes it particularly valuable for creating fragrances with both immediate appeal and enduring complexity.

In flavor applications, this compound serves as a flavoring ingredient in food products, contributing to its approval for use in consumables. It occurs naturally as a volatile constituent of cocoa and contributes to the characteristic aroma profiles of several natural products. The compound's ability to provide sweet, floral-balsamic notes with fruity undertones makes it versatile for flavor formulations where these sensory characteristics are desired [1].

Application in Fragrance Formulations

Table 2: Fragrance Application Guidelines for this compound

Application Area Typical Use Concentration Primary Function Compatibility Notes
Fine Fragrance 0.5–2% Base note development, fixative Blends with exotic, woody, amber notes
Functional Fragrances 1.1% (average) Stability provider, floral modifier Excellent performance in soaps
Floral Accords 0.5–1.5% Sweet pea character, enhancer Particularly effective in jasmine
Woody/Oud Compositions 1–3% Balsamic depth, sophistication Adds warmth and persistence
Fruity Notes 0.2–1% Depth provider, complexity enhancer Complements berry, citrus notes

This compound demonstrates exceptional stability under various storage conditions, maintaining its olfactory properties for extended periods. This characteristic makes it particularly valuable for commercial perfumes where consistency between batches is crucial. The compound exhibits excellent compatibility with alcohol-based solutions and other carrier systems used in fragrance manufacturing, facilitating its incorporation into various product types [3].

The fixative properties of this compound contribute significantly to its value in perfumery. It provides moderate fixation that helps stabilize more volatile components in fragrance formulations, enabling longer-lasting sillage and longevity while preserving the integrity of delicate middle and top notes. As a base note component, its warmth contributes to the strength and sophistication of premium fragrances, creating lasting impressions that define a perfume's signature [3].

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation

Principle: This method employs a base-induced condensation between benzaldehyde and acetone, known as the Claisen-Schmidt condensation. The reaction proceeds through an enolate intermediate formation, followed by nucleophilic addition to the carbonyl group of benzaldehyde, dehydration, and final isolation of this compound [1] [4].

4.1.1 Materials and Equipment
  • Reagents: Benzaldehyde (freshly distilled), acetone (ACS grade), sodium hydroxide (reagent grade), ethanol (95%), diethyl ether, anhydrous sodium sulfate.
  • Equipment: 500 mL round-bottom flask, magnetic stirrer with heating mantle, reflux condenser, separatory funnel (250 mL), Buchner funnel, vacuum filtration apparatus, ice bath, thermometer (-10 to 110°C), rotary evaporator.
4.1.2 Step-by-Step Procedure
  • Reaction Setup: Dissolve 5.3 g (0.05 mol) of benzaldehyde and 1.45 g (0.025 mol) of acetone in 30 mL of ethanol in a 500 mL round-bottom flask.
  • Base Addition: Slowly add 25 mL of a 10% sodium hydroxide solution dropwise with continuous stirring over 30 minutes while maintaining the temperature at 25–30°C using an ice bath if necessary.
  • Condensation Reaction: After complete addition, continue stirring for 2 hours at room temperature. A pale yellow precipitate should form.
  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold ethanol (2 × 10 mL).
  • Purification: Recrystallize the crude product from hot ethanol or a mixture of ethanol and water (3:1 ratio).
  • Drying: Dry the crystals in a desiccator over anhydrous calcium chloride or under vacuum. The typical yield is approximately 60–70% with a melting point of 39–42°C [1].
4.1.3 Critical Parameters and Troubleshooting
  • Temperature Control: Maintain the temperature during base addition below 30°C to minimize dithis compound formation.
  • Benzaldehyde Quality: Use freshly distilled benzaldehyde to prevent oxidation to benzoic acid, which can reduce yields.
  • Solvent System: Ethanol concentration should be maintained at 90–95% to optimize product formation and precipitation.
  • Common Issues: Low yields may result from insufficient cooling, leading to side product formation. If the product does not precipitate, concentrate the solution under reduced pressure before recrystallization.
Protocol 2: Quantitative Analysis by HPLC

Principle: This method utilizes reversed-phase high-performance liquid chromatography with UV detection for the quantification of this compound in fragrance formulations and reaction mixtures.

4.2.1 Chromatographic Conditions
  • Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Acetonitrile:water (65:35, v/v) isocratic elution
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 μL
  • Detection: UV at 290 nm
  • Column Temperature: 30°C
  • Run Time: 15 minutes
4.2.2 Standard Preparation and Calibration
  • Stock Solution: Dissolve 25 mg of this compound reference standard (purity ≥98%) in 25 mL of methanol to obtain a 1 mg/mL stock solution.
  • Calibration Standards: Prepare a series of standard solutions at concentrations of 5, 10, 25, 50, and 100 μg/mL by appropriate dilution of the stock solution with the mobile phase.
  • Sample Preparation: Accurately weigh approximately 10 mg of the test sample and dissolve in 10 mL of methanol. Dilute further with mobile phase to fall within the calibration range.
  • Analysis: Inject each calibration standard and sample in triplicate. Construct a calibration curve by plotting peak area against concentration.

The method typically shows excellent linearity (r² > 0.999) across the concentration range of 5–100 μg/mL. The limit of detection (LOD) and quantification (LOQ) are approximately 0.5 μg/mL and 1.5 μg/mL, respectively, providing sufficient sensitivity for quality control applications.

Biological Activities and Pharmacological Potential

Immunosuppressive Activity and Mechanism of Action

This compound exhibits significant immunosuppressive properties through its action as a phospholipase A2 (PLA2) inhibitor. This mechanism was initially discovered through studies of the metabolite produced by the gram-negative entomopathogenic bacterium Xenorhabdus nematophila. PLA2 is a key enzyme in the biosynthesis of eicosanoids, which are oxygenated polyunsaturated fatty acids that mediate various cellular and humoral immune responses in insects and other animals [2] [5].

The inhibition of PLA2 by this compound prevents the cleavage of arachidonic acid (AA) from membrane phospholipids, a critical initial step in eicosanoid biosynthesis. This disruption of eicosanoid signaling leads to suppressed immune responses, as demonstrated in studies with the beet armyworm (Spodoptera exigua). In these experiments, this compound significantly inhibited hemocyte microaggregation induced by Bacillus thuringiensis and impaired hemocyte-spreading behavior in a dose-dependent manner [2]. This immunosuppressive effect enhances the virulence of B. thuringiensis against insect larvae, suggesting potential applications in biological pest control strategies.

The following diagram illustrates the mechanism of this compound's immunosuppressive action through PLA2 inhibition:

G Stimulus Immune Challenge PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 Activates AA Arachidonic Acid (AA) Release PLA2->AA Catalyzes Eicosanoids Eicosanoid Biosynthesis AA->Eicosanoids Precursor ImmuneResponse Immune Response Activation Eicosanoids->ImmuneResponse Mediates BZA This compound (BZA) BZA->PLA2 Inhibits

Figure 1: Mechanism of this compound Immunosuppressive Action via PLA2 Inhibition

Synergistic Activity with Microbial Agents

The immunosuppressive properties of this compound have demonstrated practical applications in enhancing the efficacy of biological control agents. Research has shown that although this compound itself lacks direct insecticidal activity when administered orally, it significantly enhances the virulence of Bacillus thuringiensis subspecies when co-administered to insect larvae [2].

In experimental studies with fifth instar Spodoptera exigua, oral administration of this compound in mixture with a low dose of B. thuringiensis spp. aizawai resulted in significantly enhanced bacterial virulence. Similar potentiation effects were observed with B. thuringiensis spp. kurstaki, which alone has limited effectiveness against this insect species. This synergistic effect is attributed to the suppression of insect immune responses, which would otherwise combat bacterial infection. The research demonstrates a direct positive correlation between this compound-induced immunosuppression and potentiation of B. thuringiensis efficacy, offering promising avenues for developing more effective biopesticide formulations [2].

Quality Control and Analytical Methods

Specifications and Purity Requirements

For research and industrial applications, this compound should meet specific quality standards to ensure consistent performance and reliable experimental results. Professional-grade this compound typically has a purity of at least 98%, which ensures consistent performance in demanding applications. High-quality suppliers provide comprehensive analytical certificates confirming molecular structure, purity level, and olfactory properties [3].

Table 3: Quality Control Specifications for Research-Grade this compound

Parameter Specification Test Method
Appearance Pale yellow crystalline solid Visual examination
Identification (FTIR) Spectrum matches reference FTIR spectroscopy
Purity (HPLC) ≥98.0% Reversed-phase HPLC
Melting Point 39–42°C Capillary method
Water Content ≤0.5% Karl Fischer titration
Heavy Metals ≤10 ppm ICP-MS
Residue on Ignition ≤0.1% Gravimetric method
Stability and Storage Considerations

This compound demonstrates exceptional stability under proper storage conditions, maintaining its chemical and olfactory properties for extended periods. The compound should be stored in tightly sealed containers, protected from light and moisture, at controlled room temperature. For long-term storage, an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation [3].

The shelf life of this compound under appropriate storage conditions exceeds 24 months. Stability testing indicates no significant degradation when stored in amber glass containers with minimal headspace. The compound's stability profile makes it particularly suitable for commercial applications where batch-to-batch consistency is essential, including fragrance formulations, pharmaceutical intermediates, and research applications requiring reproducible results over time [3].

Regulatory and Safety Considerations

This compound applications in fragrance and pharmaceutical industries must comply with international regulations and safety standards. The compound has established use guidelines and safety parameters that protect consumers while allowing formulation flexibility. According to GHS labeling standards, this compound carries warning designations for hazards including skin irritation (H315), allergic skin reactions (H317), serious eye irritation (H319), and specific target organ toxicity upon single exposure (H335) [1].

Personal protective equipment including chemical-resistant gloves, safety glasses, and protective clothing is recommended when handling the pure compound, particularly during laboratory-scale operations. Engineering controls such as local exhaust ventilation should be utilized to maintain airborne concentrations below exposure limits. In case of skin contact, affected areas should be flushed with plenty of soap and water for at least 15 minutes, while eye exposure requires immediate irrigation with copious amounts of water for at least 15 minutes with occasional lifting of upper and lower eyelids [1].

For commercial applications, formulators must remain aware of current regulatory requirements within their respective markets, as these may vary by geographical region and application type. This compound is approved for use as a flavoring ingredient in food, reflecting its safety profile when used in appropriate concentrations. In fragrance applications, it falls under IFRA category 4 (skin contact) with no restrictions, making it suitable for leave-on products such as fine fragrances and lotions [6].

Conclusion and Research Perspectives

This compound represents a versatile chemical entity with significant applications across multiple disciplines, from fragrance creation to pharmaceutical research. Its unique chemical properties, including the α,β-unsaturated ketone structure, facilitate diverse reactions and modifications that expand its utility. The recent discovery of its immunosuppressive activities through PLA2 inhibition opens new avenues for research into host-pathogen interactions and novel approaches to biological control.

Future research directions should explore the structure-activity relationships of this compound derivatives to enhance desired properties while minimizing potential hazards. The development of sustainable synthesis methods using green chemistry principles represents another promising research avenue, aligning with growing interest in environmentally friendly production processes. Additionally, further investigation into the molecular mechanisms underlying its biological activities may reveal new therapeutic applications, particularly in immunomodulation and infectious disease management.

As research continues to uncover new dimensions of this versatile compound, this compound is poised to maintain its relevance in both industrial applications and scientific discovery, particularly through interdisciplinary approaches that bridge chemistry, biology, and materials science.

References

Comprehensive Application Notes and Protocols: Benzylideneacetone as a Versatile Precursor in Chalcone Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Benzylideneacetone (also known as benzalacetone) represents a fundamental chemical scaffold in medicinal chemistry and serves as a crucial precursor for the synthesis of diverse chalcone derivatives. Chalcones, characterized by their α,β-unsaturated ketone system, are privileged structures in drug discovery due to their wide spectrum of biological activities and relatively straightforward synthesis. These compounds consist of two aromatic rings joined by a highly electrophilic three-carbon α,β-unsaturated carbonyl system that typically adopts a planar orientation, enabling extensive interactions with biological targets. The ketoethylenic group (CO–CH=CH) provides a reactive moiety that facilitates various chemical modifications and contributes to their mechanism of action, frequently acting as a Michael acceptor in biological systems. [1]

The significance of this compound derivatives extends across multiple therapeutic areas, including antidiabetic, anticancer, anti-inflammatory, and neurodiagnostic applications. Recent studies have highlighted their ability to modulate various signaling pathways and interact with specific protein targets, making them valuable tools for pharmacological investigation and drug development. Their structural simplicity combined with high synthetic versatility allows researchers to rapidly generate diverse compound libraries for structure-activity relationship studies. The following Application Notes and Protocols provide detailed methodologies for the synthesis, characterization, and biological evaluation of this compound-derived chalcones, with particular emphasis on their applications in drug discovery and development. [2] [3] [1]

Experimental Protocols

Synthesis of this compound (Benzalacetone)
2.1.1 Classical Claisen-Schmidt Condensation Protocol

Objective: To synthesize this compound through base-catalyzed condensation of benzaldehyde and acetone. [4]

Reaction Mechanism: The synthesis follows the Claisen-Schmidt condensation mechanism, where an aromatic aldehyde reacts with a ketone under basic conditions to form an α,β-unsaturated ketone. The reaction proceeds through a hydroxylketone intermediate that undergoes dehydration to form the conjugated system. [5] [6] [3]

Table 1: Reagents and Quantities for this compound Synthesis

Reagent Quantity Molar Equivalents Physical Properties
Benzaldehyde 460 g (4.3 mol) 1.0 d = 1.044 g/mL, MW = 106.12 g/mol
Acetone 8 mL ~1.0 d = 0.791 g/mL, MW = 58.08 g/mol
Sodium hydroxide 218 g (5.5 mol) ~1.3 MW = 40.00 g/mol
Ethanol (95%) 1000 g (1225 mL) Solvent -
Water 1960 g - -

Procedure:

  • Prepare a alkaline solution by dissolving 218 g of sodium hydroxide in 1960 g of water in a 5.5-L bottle. [7]
  • Add 1000 g of 95% ethanol to the alkaline solution. [7]
  • Introduce 520 g of acetophenone to the solution. [7]
  • Immediately add 460 g of benzaldehyde while maintaining the temperature between 15-30°C using an ice bath. [7]
  • Stir the reaction mixture vigorously for 2-3 hours until it thickens to a paste-like consistency. [7]
  • For improved crystallization, inoculate with pure benzalacetophenone after 30 minutes of stirring (optional). [7]
  • Allow the mixture to stand in an ice bath for approximately 10 hours to complete crystallization. [7]
  • Collect the product by vacuum filtration using a Büchner funnel. [7]
  • Wash the solid with cold water until neutral pH and subsequently with 200 mL of cold 95% ethanol. [7]
  • Air-dry the product to obtain crude this compound with a typical yield of 97% and melting point of 50-54°C. [7]

Purification Method:

  • Recrystallize from 95% ethanol using a solvent-to-product ratio of 4:1 to 4.5:1. [7]
  • Saturate the ethanol at 50°C to prevent oil separation. [7]
  • Cool gradually to room temperature followed by chilling in a freezing mixture. [7]
  • The purified product exhibits a melting point of 55-57°C with an 85% recovery rate. [7]
Synthesis of Dithis compound Derivatives

Objective: To synthesize 1,5-diphenyl-(E,E)-1,4-pentadien-3-one (dithis compound) through condensation of benzaldehyde and acetone. [5]

Procedure:

  • Dissolve 5 g of sodium hydroxide in 25 mL of water. [5]
  • Add 25 mL of 95% ethanol and cool the mixture to room temperature. [5]
  • In a separate 100 mL Erlenmeyer flask, combine 10.5 mL of benzaldehyde with 2.9 g of acetone. [5]
  • Add the alkaline ethanol solution to the carbonyl compound mixture. [5]
  • Stir the reaction mixture for 15 minutes at 20-25°C, with external cooling if necessary. [5]
  • Filter the yellow precipitate under vacuum and wash with cold water to remove alkali. [5]
  • Air-dry the product at room temperature. [5]
  • Recrystallize from ethyl acetate (2.5 mL per gram of crude product). [5]
  • The typical yield is 90% with a melting point of 122°C. [5]

Table 2: Synthesis Variations for this compound Derivatives

Derivative Type Starter Carbonyl Catalyst System Reaction Conditions Key Applications
Heterocyclic Chalcones Heteroaromatic aldehydes/ketones NaOH/KOH in ethanol Room temperature or reflux Enhanced bioactivity [3]
Bis-Chalcones Diarylheptanoid analogs Acid or base catalysis Varying temperature Anticancer, antitrypanosomal [8]
Amino Chalcones 4-Aminobenzaldehyde Alkaline conditions Controlled temperature <30°C Radiolabeling precursors [2]
Analytical Characterization Methods

Spectroscopic Analysis:

  • FT-IR Spectroscopy: Characteristic peaks include C=O stretch at ~1650 cm⁻¹, C=C stretch at ~1600 cm⁻¹, and =C–H stretch at ~1300 cm⁻¹. [6]
  • NMR Spectroscopy: ¹H NMR exhibits distinctive signals: vinyl protons between δ 6.5-8.0 ppm with coupling constants of J = 15-16 Hz indicating trans configuration; ¹³C NMR shows carbonyl carbon at δ ~190 ppm and olefinic carbons between δ 120-150 ppm. [6]

X-ray Crystallography:

  • Single-crystal X-ray diffraction confirms the planar structure and trans configuration of this compound derivatives. [6]
  • Crystals typically belong to the monoclinic system with space group P21/c and four molecules per unit cell. [6]

Chromatographic Purity Assessment:

  • Employ HPLC with UV detection at ~340 nm for chalcones. [2]
  • Use mobile phases such as acetonitrile-water or methanol-water gradients. [2]
  • Typical retention times range from 10-20 minutes depending on specific derivatives. [2]

Biological Applications

Antidiabetic Applications

Chalcones derived from this compound demonstrate significant antidiabetic potential through multiple mechanisms of action. Their ability to modulate various signaling pathways and inhibit key enzymes involved in carbohydrate metabolism makes them promising candidates for the development of novel antidiabetic therapeutics. [1]

Table 3: Antidiabetic Mechanisms of this compound Derivatives

Mechanism of Action Molecular Target Biological Effect Representative Derivatives
Aldose Reductase Inhibition Aldose reductase (AR) Reduces sorbitol accumulation, prevents diabetic complications Hydroxylated chalcones [1]
α-Glucosidase Inhibition α-Glucosidase enzyme Delays carbohydrate digestion, reduces postprandial hyperglycemia Electron-deficient chalcones [1]
Nrf2 Pathway Activation Nuclear factor erythroid 2-related factor 2 Enhances antioxidant response, reduces oxidative stress Chalcones with catechol groups [1]
SGLT-2 Inhibition Sodium-glucose cotransporter-2 Increases urinary glucose excretion, reduces blood glucose Gliflozin-inspired chalcones [1]
Insulin Secretion Enhancement β-cells of pancreas Stimulates glucose-dependent insulin secretion Sulfonylurea-derived chalcones [1]

Experimental Protocol for Aldose Reductase Inhibition Assay:

  • Prepare aldose reductase enzyme from rat lens or recombinant source. [1]
  • Incubate enzyme with NADPH (0.1 mM) and test compound in phosphate buffer (pH 6.2). [1]
  • Initiate reaction with DL-glyceraldehyde (10 mM) as substrate. [1]
  • Monitor NADPH consumption by measuring absorbance decrease at 340 nm for 5 minutes. [1]
  • Calculate percentage inhibition and IC₅₀ values using non-linear regression analysis. [1]
  • Positive control: Epalrestat (commercial AR inhibitor). [1]

Protocol for α-Glucosidase Inhibition Assay:

  • Prepare α-glucosidase enzyme solution (0.2 U/mL) in phosphate buffer (pH 6.8). [1]
  • Pre-incubate enzyme with test compounds at 37°C for 10 minutes. [1]
  • Add substrate (p-nitrophenyl-α-D-glucopyranoside, 5 mM) and incubate for 30 minutes. [1]
  • Terminate reaction with sodium carbonate solution (100 mM). [1]
  • Measure p-nitrophenol release at 405 nm. [1]
  • Calculate inhibition percentage relative to control (acarbose as reference inhibitor). [1]
Anticancer and Antiparasitic Applications

This compound-derived chalcones demonstrate potent antiproliferative activity against various human cancer cell lines, including A549 and H460 lung cancer cells. Their mechanism of action involves induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression. Additionally, several derivatives exhibit significant activity against Trypanosoma cruzi amastigotes, the causative agent of Chagas disease, highlighting their potential as dual-purpose therapeutic agents. [8]

Experimental Protocol for Antiproliferative Assay:

  • Maintain human cancer cell lines (A549, H460) in RPMI-1640 medium supplemented with 10% FBS at 37°C in 5% CO₂. [8]
  • Seed cells in 96-well plates at density of 5 × 10³ cells/well and allow to adhere for 24 hours. [8]
  • Treat cells with varying concentrations of test compounds (typically 1-100 μM) for 72 hours. [8]
  • Assess cell viability using MTT assay: add 0.5 mg/mL MTT and incubate for 4 hours. [8]
  • Dissolve formazan crystals with DMSO and measure absorbance at 570 nm. [8]
  • Calculate IC₅₀ values using non-linear regression analysis of dose-response curves. [8]

Protocol for Trypanocidal Activity Assessment:

  • Culture T. cruzi amastigotes in appropriate host cells (e.g., Vero cells). [8]
  • Incubate infected cultures with test compounds for 96 hours. [8]
  • Fix and stain parasites with Giemsa stain. [8]
  • Count amastigotes per 100 host cells to determine infection rate. [8]
  • Calculate IC₅₀ values representing concentration that reduces amastigote count by 50%. [8]
  • Include benznidazole as positive control. [8]
Neuroimaging Applications

Radioiodinated this compound derivatives have been developed as potential radiotracers for imaging β-amyloid plaques in Alzheimer's disease. These compounds exhibit high binding affinity to Aβ(1-42) aggregates and favorable blood-brain barrier permeability, making them promising candidates for neurodiagnostic applications. [2]

Protocol for Radiolabeling Chalcones with Iodine-125:

  • Prepare precursor chalcone with trialkylstannyl group at position 4' of aromatic ring B. [2]
  • Dissolve precursor in ethanol and add Na[¹²⁵I] solution. [2]
  • Add oxidizing agent (hydrogen peroxide or chloramine-T) and incubate at room temperature for 15-30 minutes. [2]
  • Quench reaction with sodium metabisulfite. [2]
  • Purify product by preparative HPLC and characterize by analytical HPLC. [2]
  • Determine radiochemical purity (>95%) and specific activity (typically 81.4 GBq/μmol). [2]

Binding Affinity Assessment for Aβ-Aggregates:

  • Prepare synthetic Aβ(1-42) aggregates according to established protocols. [2]
  • Incubate radiolabeled chalcone with varying concentrations of Aβ aggregates in phosphate-buffered saline (pH 7.4). [2]
  • Separate bound from free radioligand by vacuum filtration through glass fiber filters. [2]
  • Measure filter-bound radioactivity using gamma counter. [2]
  • Analyze data using non-linear regression to determine dissociation constant (Kd). [2]
  • The most promising derivatives exhibit Kd values in low nanomolar range (e.g., 4.2 ± 1.1 nM). [2]

Stability & Formulation

Stability Challenges

This compound derivatives face significant stability issues that limit their therapeutic application, including photochemical degradation, susceptibility to nucleophilic attack at the α,β-unsaturated system, and rapid metabolism in biological systems. The Michael acceptor properties that contribute to their biological activity also render them prone to chemical degradation and potential off-target effects in vivo. [8] [9]

Formulation Strategies

Mesoporous Silica Encapsulation:

  • Utilize KIT-6 mesoporous silica with highly ordered three-dimensional cubic symmetry (Ia3d) for enhanced drug loading and controlled release. [9]
  • Employ solvent evaporation method for encapsulation: disperse calcined KIT-6 (0.2053 g) in 10 mL ethanol, add 4-chloro-chalcone (0.2050 g), and stir at 40°C for 48 hours. [9]
  • Remove solvent under reduced pressure and dry at 70°C for 12 hours. [9]
  • Characterization shows significant reduction in surface area and pore volume, confirming successful drug incorporation. [9]
  • This approach maintains pharmacological activity while reducing toxicity and reveals new biological effects such as anxiolytic activity. [9]

Structural Modification Approaches:

  • Introduce electron-donating groups (e.g., methoxy, dimethylamino) at position 4 of ring A to enhance binding affinity for biological targets. [2]
  • Incorporate halogen atoms (e.g., chlorine) at strategic positions to improve metabolic stability and binding interactions. [6] [9]
  • Develop bis-chalcone analogs with improved stability compared to natural curcuminoids. [8]

Conclusion & Future Directions

This compound serves as a versatile precursor for the synthesis of diverse chalcone derivatives with significant potential in drug discovery and development. The detailed protocols provided in these Application Notes enable researchers to synthesize, characterize, and evaluate these compounds for various therapeutic applications. The structural simplicity of the chalcone core allows for extensive modifications to optimize pharmacological properties and target specificity.

Future research directions should focus on:

  • Developing improved formulation strategies to overcome stability and bioavailability limitations
  • Exploring combination therapies with existing therapeutics to enhance efficacy
  • Investigating novel chalcone derivatives with modified Michael acceptor properties to reduce off-target effects
  • Conducting comprehensive ADMET studies to advance promising candidates to clinical development

The continuing investigation of this compound-derived chalcones holds significant promise for addressing unmet medical needs in areas including diabetes, cancer, neurodegenerative diseases, and parasitic infections.

Experimental Workflows & Pathway Diagrams

This compound Synthesis Workflow

G cluster_preparation Reagent Preparation cluster_reaction Condensation Reaction cluster_workup Product Isolation cluster_purification Purification Start Start Reaction Setup Step1 Prepare NaOH solution (218g in 1960g water) Start->Step1 Step2 Add ethanol (1000g) to alkaline solution Step1->Step2 Step3 Add acetophenone (520g) to mixture Step2->Step3 Step4 Add benzaldehyde (460g) with vigorous stirring Step3->Step4 Step5 Maintain temperature 15-30°C with ice bath Step4->Step5 Step6 Stir for 2-3 hours until mixture thickens Step5->Step6 Step7 Let stand 10 hours in ice bath Step6->Step7 Step8 Vacuum filtration using Büchner funnel Step7->Step8 Step9 Wash with cold water until neutral pH Step8->Step9 Step10 Wash with cold ethanol (200mL) Step9->Step10 Step11 Recrystallize from 95% ethanol (4:1 ratio) Step10->Step11 Step12 Cool gradually to room temperature Step11->Step12 Step13 Final product: This compound Step12->Step13

Chalcone Biological Mechanisms Pathway

G cluster_antidiabetic Antidiabetic Mechanisms cluster_other Other Therapeutic Applications cluster_molecular Molecular Effects Chalcone This compound Derivatives AR Aldose Reductase Inhibition Chalcone->AR AGI α-Glucosidase Inhibition Chalcone->AGI Nrf2 Nrf2 Pathway Activation Chalcone->Nrf2 SGLT2 SGLT-2 Inhibition Chalcone->SGLT2 Insulin Insulin Secretion Enhancement Chalcone->Insulin AntiCancer Anticancer Activity (A549, H460 cells) Chalcone->AntiCancer AntiInflammatory Anti-inflammatory Effects Chalcone->AntiInflammatory Neuroimaging Aβ-Plague Imaging (Alzheimer's) Chalcone->Neuroimaging Antiparasitic Antitrypanosomal Activity (T. cruzi) Chalcone->Antiparasitic OxStress Reduced Oxidative Stress AR->OxStress Glucose Improved Glucose Homeostasis AGI->Glucose Nrf2->OxStress SGLT2->Glucose Insulin->Glucose Apoptosis Induced Apoptosis in Cancer Cells AntiCancer->Apoptosis Amyloid Aβ-Aggregate Binding and Detection Neuroimaging->Amyloid

References

Comprehensive Application Notes and Protocols for Large-Scale Production of Benzylideneacetone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Industrial Significance

Benzylideneacetone (chemical name: (3E)-4-phenylbut-3-en-2-one, CAS number: 122-57-6) is an α,β-unsaturated ketone with the molecular formula C₁₀H₁₀O and a molar mass of 146.19 g/mol. This compound represents a versatile chemical intermediate with significant applications across pharmaceutical, fragrance, and specialty chemical industries. The compound typically exists as a pale yellow crystalline solid with a characteristic sweet, floral odor reminiscent of sweet pea, with melting points ranging between 39–42°C and boiling points between 260–262°C. Its chemical structure features an enone system (α,β-unsaturated carbonyl) conjugated with a phenyl ring, which provides both electrophilic and nucleophilic reaction sites, making it a valuable synthon for various chemical transformations. [1] [2]

Industrially, this compound serves as a key precursor for numerous value-added chemicals. Its production at kilogram-scale requires careful consideration of reaction parameters, purification techniques, and safety protocols to ensure consistent quality and yield. The growing market demand for this compound, particularly from the pharmaceutical sector, underscores the need for optimized large-scale production methodologies. The global market for this compound is projected to experience significant growth, with estimates suggesting a market size of USD 500 million by 2025,

expanding at a compound annual growth rate (CAGR) of 7.5% from 2025 to 2033. This growth is primarily driven by its extensive application in the synthesis of Active Pharmaceutical Ingredients (APIs) and specialty chemicals. [3]

Applications and Market Context

Table 1: Key Applications of this compound Across Industries

Application Sector Specific Uses Significance
Pharmaceutical Industry Intermediate for APIs, synthesis of anti-inflammatory agents, cardiovascular drugs, anti-cancer agents Crucial building block for complex molecules; requires high purity (≥99%) for regulatory compliance
Fragrance and Flavor Perfume compositions, soap fragrances, flavor formulations Provides warm, spicy notes with good fixation properties; used in luxury and mass-market products
Chemical Synthesis Precursor to dithis compound, ligand in organometallic chemistry, electroplating additive Versatile electrophile for Michael additions and Diels-Alder reactions; leveling agent in electroplating
Agriculture Attractant for melon flies (Bactrocera cucurbitae) Effective lure in pest control applications

The pharmaceutical industry constitutes the dominant application segment for this compound, where it serves as a key synthetic intermediate in the production of various therapeutic agents. Its structural features enable the construction of complex molecules through various transformation reactions, including hydrogenation, conjugate addition, and cyclization. The compound's reactivity as a Michael acceptor makes it particularly valuable for creating carbon-carbon bonds in sophisticated molecular architectures. Recent studies have also explored this compound derivatives in chalcone-based therapeutics with demonstrated anti-inflammatory, antimicrobial, and anticancer properties. The stringent regulatory requirements for pharmaceutical applications necessitate production protocols that consistently yield high-purity material (≥99%) with minimal impurities. [3] [4]

In the fragrance industry, this compound is valued for its sweet, floral aroma with warm, spicy undertones. It functions not only as a fragrance component but also as a fixative agent that improves the longevity of more volatile scent compounds. Technical applications in perfumery typically utilize this compound at specific concentration levels tailored to the desired fragrance intensity and composition. Its excellent compatibility with alcohol-based systems and stability under various storage conditions make it suitable for diverse product formulations, from fine perfumes to personal care products. [2]

Synthesis Methods Overview

Laboratory-Scale Synthesis

The most common laboratory synthesis of this compound employs the Claisen-Schmidt condensation between benzaldehyde and acetone under basic conditions. This atom-economical reaction represents a straightforward approach to preparing this compound on research scales. The mechanism proceeds through enolate formation from acetone, nucleophilic addition to benzaldehyde, followed by dehydration to yield the α,β-unsaturated ketone. [1] [5]

Table 2: Comparison of this compound Production Methods

Method Reagents & Conditions Scale Potential Advantages Limitations
Classical Claisen-Schmidt Benzaldehyde, acetone, NaOH (10%), 25-30°C, 90 min Laboratory scale (up to 100g) Simple setup, readily available reagents Formation of dithis compound byproduct, moderate yields
Lithium Diisopropylamide (LDA) Mediated LDA in THF, equimolar benzaldehyde and acetone, low temperature Limited scale due to cost and sensitivity Quantitative enolate formation, minimized side products Expensive base, stringent anhydrous/anaerobic conditions
Industrial Alkaline Condensation Benzaldehyde, acetone, controlled NaOH, 50-70°C, phase transfer catalysis Kilogram to multi-kilogram scale Cost-effective, scalable, acceptable yields Requires careful parameter control to minimize byproducts

A standard laboratory procedure involves dissolving 4.25 g (40 mmol) of benzaldehyde in 8 mL of acetone in a 100 mL Erlenmeyer flask equipped with magnetic stirring. To this mixture, 1 mL of 10% aqueous NaOH solution is added dropwise while maintaining the reaction temperature between 25–30°C using a water bath. The reaction mixture is stirred for 90 minutes, after which diluted HCl is added slowly to acidify the solution to approximately pH 5–6. The resulting mixture is extracted with dichloromethane (2 × 15 mL), the combined organic layers are washed with water (15 mL) and dried over anhydrous Na₂SO₄. After solvent removal by rotary evaporation, this compound is obtained as a pale yellow solid with a typical yield of 77% and melting point of approximately 42°C. This method, while effective for small-scale preparation, presents challenges for larger scales due to the formation of dithis compound as a significant byproduct when excess benzaldehyde is present or when reaction conditions are not properly controlled. [5]

Industrial Production Considerations

For industrial-scale production, the Claisen-Schmidt condensation remains the most economically viable route, though it requires optimization to suppress dithis compound formation. The use of controlled stoichiometry with a slight excess of acetone (1.5–2.0 equivalents relative to benzaldehyde) helps minimize the double condensation side reaction. Additionally, employing phase-transfer catalysts or conducting the reaction in polar aprotic solvents such as DMSO or THF can enhance reaction rate and selectivity. Industrial processes typically operate at moderate temperatures (50–70°C) to balance reaction rate and selectivity, with higher temperatures favoring the formation of undesirable byproducts. [6]

Recent advances in industrial synthesis focus on implementing green chemistry principles, including solvent-free reactions and microwave-assisted synthesis, which can improve yields while reducing environmental impact. These methods potentially offer advantages for large-scale production through reduced energy consumption and minimized waste generation. The transition from batch to continuous flow synthesis represents another innovation area, enabling better control over reaction parameters and improved safety profiles for large-scale manufacturing. [7]

Kilogram-Scale Production Protocol

Reaction Setup and Conditions

For kilogram-scale production of this compound, the following detailed protocol ensures reproducible results with high yield and purity:

Materials and Equipment:

  • Benzaldehyde (1.0 kg, 9.42 mol)
  • Acetone (1.1 kg, 18.96 mol)
  • Sodium hydroxide solution (10% w/w, 0.3 L)
  • Hydrochloric acid (10% v/v, for pH adjustment)
  • Dichloromethane (for extraction, 4 L total)
  • Saturated sodium chloride solution (1 L)
  • Anhydrous sodium sulfate (0.5 kg)
  • 5-L jacketed reaction vessel with temperature control
  • Mechanical stirrer
  • Addition funnel (1 L)
  • Liquid-liquid extraction equipment
  • Filtration apparatus
  • Distillation or recrystallization setup

Procedure:

  • Reaction Mixture Preparation: Charge the reaction vessel with acetone (1.1 kg, 18.96 mol) and begin mechanical stirring. Slowly add benzaldehyde (1.0 kg, 9.42 mol) dropwise over 30 minutes while maintaining the temperature at 25–30°C using the jacketed cooling system.

  • Base-Catalyzed Condensation: Add the 10% NaOH solution (0.3 L) dropwise over 45–60 minutes while carefully controlling the exothermic reaction to maintain the temperature below 30°C. Continue stirring for 2–3 hours after complete base addition, monitoring reaction progress by TLC or HPLC.

  • Reaction Quenching: Once the reaction is complete (typically >95% conversion by HPLC), slowly add 10% HCl solution with vigorous stirring until the mixture reaches pH 5–6 to neutralize the base.

  • Product Extraction: Transfer the mixture to a liquid-liquid extractor and extract with dichloromethane (2 × 2 L). Combine the organic extracts and wash with saturated sodium chloride solution (1 L) to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (0.5 kg) for 2 hours, then filter to remove the desiccant. Concentrate the solution under reduced pressure (40–50°C water bath temperature, 100–200 mbar) to obtain crude this compound as a pale yellow solid.

  • Purification: Purify the crude product by recrystallization from hot hexanes or ethanol (approximately 1.5 L solvent per kg crude product). Cool the solution slowly to 0–5°C to maximize crystal formation. Collect the crystals by vacuum filtration and wash with cold solvent (200–300 mL). Dry under reduced pressure (10–20 mbar) at room temperature for 6–12 hours to constant weight.

Yield and Quality: This protocol typically yields 1.05–1.15 kg (72–79%) of this compound with a purity of ≥98% by HPLC and melting point of 40–42°C. [1] [5]

Critical Process Parameters

Successful kilogram-scale production requires careful control of several critical process parameters:

  • Temperature Control: Maintaining the reaction temperature below 30°C during base addition is essential to minimize dithis compound formation. Exothermicity during NaOH addition can be significant at scale, requiring efficient cooling capacity.

  • Stoichiometry: Using a 1.5–2.0 molar ratio of acetone to benzaldehyde suppresses the double condensation reaction that forms dithis compound. Excess acetone can be recovered during concentration.

  • Mixing Efficiency: Effective mechanical stirring is crucial, particularly during phase transfer operations, to ensure proper mass transfer between phases.

  • pH Control: Careful neutralization to slightly acidic conditions (pH 5–6) before extraction prevents base-induced degradation and facilitates phase separation.

Purification and Characterization

Purification Techniques

Recrystallization represents the most effective purification method for this compound on kilogram scale. The optimal solvent system depends on the specific purity requirements and the nature of the impurities:

  • Hexanes/Ethyl Acetate System: Provides good recovery with excellent purity for most applications. Use a stepwise gradient recrystallization, starting with 90:10 hexanes:ethyl acetate to remove non-polar impurities, followed by 70:30 for the main crop.

  • Ethanol/Water System: Effective for removing highly polar impurities. Dissolve the crude product in warm ethanol (approximately 10 mL/g), then add warm water dropwise until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then further to 0–5°C to complete crystallization.

For pharmaceutical applications requiring ultra-high purity (≥99.5%), a final purification by short-path distillation under high vacuum may be employed: bath temperature 100–120°C, pressure 0.1–0.5 mbar, with careful collection of the middle fraction. This technique effectively separates this compound from colored impurities and higher molecular weight byproducts. [5] [8]

Analytical Characterization

Comprehensive characterization of the final product ensures quality and batch-to-batch consistency:

Table 3: Specification Criteria for this compound

Parameter Specification Test Method
Appearance Pale yellow to yellow crystalline solid Visual examination
Melting Point 39–42°C USP method <741>
Purity (HPLC) ≥98.0% (Pharmaceutical grade: ≥99.0%) Reverse-phase HPLC, C18 column, UV detection at 254 nm
Water Content ≤0.5% w/w Karl Fischer titration
Residual Solvents Meets ICH guidelines GC-FID
Heavy Metals ≤10 ppm USP method <231>
Trans Isomer Content ≥99.0% Normal-phase HPLC

Spectroscopic Properties:

  • FT-IR (KBr): Characteristic peaks at ~2970 cm⁻¹ (C-H stretch), ~1665 cm⁻¹ (conjugated C=O), ~1620 cm⁻¹ (C=C stretch), ~1575 cm⁻¹ (aromatic C=C). [4]
  • ¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J = 16.2 Hz, 1H, CH=CHC(O)), 7.50–7.20 (m, 5H, aromatic), 6.75 (d, J = 16.2 Hz, 1H, CH=CHC(O)), 2.35 (s, 3H, CH₃).
  • UV-Vis (methanol): λmax ~230 nm (π→π), ~310 nm (n→π).

Routine quality control should include at a minimum: appearance, melting point, and HPLC purity assessment. Full spectroscopic characterization is recommended for certificate of analysis generation and regulatory submissions. [4]

Safety, Handling, and Environmental Considerations

Hazard Assessment and Personal Protective Equipment

This compound requires careful handling due to its irritant properties and potential sensitization effects. The compound has been classified under GHS with the following hazard statements:

  • H315: Causes skin irritation
  • H317: May cause an allergic skin reaction
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE) must be employed during handling, including chemical-resistant gloves (nitrile or butyl rubber), safety goggles or face shield, and laboratory coat or protective clothing. Operations generating dust or aerosol should be conducted in a fume hood or with local exhaust ventilation to maintain airborne concentrations below exposure limits. [1]

Storage and Stability

This compound should be stored in a cool, dry, well-ventilated area in tightly sealed containers. The compound is stable under recommended storage conditions but may undergo photo-induced degradation upon prolonged exposure to light. Containers should be kept tightly closed and protected from moisture to prevent quality deterioration. Compatibility studies indicate that this compound is compatible with glass, stainless steel (316 and 304), and polyethylene, but may interact with certain plastics over extended periods. [8]

Environmental and Regulatory Considerations

This compound production facilities must implement appropriate engineering controls to prevent environmental release. Waste streams containing this compound should be collected for proper disposal according to local regulations. Incineration with energy recovery represents the preferred disposal method for concentrated wastes, while aqueous streams may require activated carbon treatment or advanced oxidation processes. [7]

For pharmaceutical applications, this compound production must comply with Good Manufacturing Practices (GMP) guidelines, including comprehensive documentation, validated analytical methods, and quality control procedures. Regulatory submissions should include detailed information on synthetic routes, impurity profiles, and analytical method validation. [3]

Process Flowchart

The following diagram illustrates the complete workflow for kilogram-scale production of this compound:

benzylideneacetone_flowchart start Start Production raw_materials Raw Materials: Benzaldehyde (1.0 kg) Acetone (1.1 kg) NaOH (10%, 0.3 L) start->raw_materials reaction_setup Reaction Setup: - Charge reactor with acetone - Add benzaldehyde dropwise - Maintain 25-30°C raw_materials->reaction_setup condensation Claisen-Schmidt Condensation: - Add NaOH dropwise over 45-60 min - Stir 2-3 hours at 25-30°C - Monitor reaction completion reaction_setup->condensation quenching Reaction Quenching: - Add 10% HCl to pH 5-6 - Vigorous stirring condensation->quenching extraction Liquid-Liquid Extraction: - Extract with CH₂Cl₂ (2×2 L) - Wash with brine quenching->extraction waste_treatment Waste Treatment quenching->waste_treatment Aqueous waste drying Drying and Concentration: - Dry over Na₂SO₄ - Filter - Concentrate under vacuum extraction->drying solvent_recovery Solvent Recovery System extraction->solvent_recovery Solvent recovery purification Purification: - Recrystallization from hot hexanes/ethanol - Slow cooling to 0-5°C drying->purification isolation Product Isolation: - Vacuum filtration - Wash with cold solvent - Dry under vacuum purification->isolation mother_liquor Mother Liquor Processing purification->mother_liquor Mother liquor (recycle) qc Quality Control: - HPLC purity ≥98% - Melting point 39-42°C - Spectroscopic analysis isolation->qc packaging Packaging and Storage: - Sealed containers - Cool, dry place - Protection from light qc->packaging end This compound Product packaging->end

Diagram 1: this compound kilogram-scale production workflow illustrating the sequential unit operations from raw material preparation to final product packaging, including waste management streams.

Conclusion

This application note provides comprehensive protocols for the kilogram-scale production of this compound using optimized Claisen-Schmidt condensation conditions. The detailed procedures, purification methods, and analytical techniques enable consistent production of high-quality material suitable for pharmaceutical intermediates and other industrial applications. Implementation of the described critical process parameters – particularly temperature control during base addition, optimized stoichiometry, and efficient mixing – ensures reproducible yields of 72–79% with purity exceeding 98%.

The provided workflow incorporates appropriate safety considerations and quality control measures essential for scale-up operations. Further process optimization opportunities exist through implementation of continuous flow technologies and green chemistry principles, which may offer additional benefits for industrial-scale manufacturing. As market demand for this compound continues to grow, particularly from the pharmaceutical sector, these protocols provide a solid foundation for reliable and efficient large-scale production.

References

Comprehensive Application Notes and Protocols: Regioselectivity Control in 1,3-Dipolar Cycloadditions of Benzylideneacetone for Spirooxindole Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Spirooxindole architectures represent privileged scaffolds in medicinal chemistry and drug discovery due to their widespread presence in biologically active natural products and pharmaceutical agents. These complex molecular frameworks form the core structure of numerous alkaloids and have demonstrated significant biological activities, including potent p53-MDM2 inhibition, anticancer properties, antimicrobial effects, and antiviral activities. The spirooxindole-pyrrolidine system, in particular, has garnered substantial research interest due to its structural complexity and diverse pharmacological potential. [1] [2] [3]

The synthesis of these architecturally complex molecules presents significant synthetic challenges, with control of regioselectivity representing a major obstacle in method development. The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles has emerged as one of the most efficient and straightforward strategies for constructing these spirocyclic systems. Among dipolarophiles, benzylideneacetone and its derivatives present a special case for regioselectivity control due to the presence of an α-hydrogen in the unsaturated ketone, which leads to the formation of two possible regioisomers. This application note provides detailed protocols and data analysis for controlling the regioselectivity in 1,3-dipolar cycloadditions of this compound derivatives through either additive-assisted or substrate-controlled approaches. [1] [4] [3]

Regioselectivity Control Strategies

Additive-Assisted Regioselectivity Control

The additive-assisted approach represents a powerful strategy for inverting regioselectivity in 1,3-dipolar cycloadditions of this compound. This method utilizes simple additives to dramatically influence reaction pathways, providing synthetic chemists with a straightforward means to access different regioisomers from identical starting materials. [1] [5]

Table 1: Optimization of Additive-Assisted Regioselectivity Control

Entry Solvent Additive Time (h) Yield (%) Regioisomeric Ratio (4a/5a)
1 EtOH - 48 72 75:25
2 EtOH Et₃N (0.2 equiv) 72 69 78:22
3 EtOH 4 Å MS 48 59 76:24
4 EtOH 4-NO₂PhCO₂H (0.2 equiv) 24 33 50:50
5 EtOH H₂O (5.0 equiv) 24 54 83:17
6 EtOH H₂O (20 equiv) 24 52 76:24
7 EtOH EtOH:H₂O (1:1) 24 50 75:25
8 H₂O - 72 23 68:32
9 DMF H₂O (5.0 equiv) 18 78 84:16
10 CH₃CN H₂O (5.0 equiv) 48 56 67:33
11 THF H₂O (5.0 equiv) 24 71 86:14
12* THF H₂O (5.0 equiv) 24 88 86:14

Reaction conditions: Isatin (1a, 0.50 mmol), benzylamine (2, 1.0 mmol), this compound (3a, 0.75 mmol), additives in solvent (5.0 mL) at room temperature. *Entry 12: Ratio of 1a/2/3a is 1.5:2:1. [1] [5]

The strategic application of water as an additive in tetrahydrofuran (THF) solvent significantly enhances the formation of regioisomer 4a, achieving a regioisomeric ratio of 86:14. Conversely, the use of 4-nitrobenzoic acid as an additive reverses this selectivity, favoring the formation of regioisomer 5a. This remarkable reversal of regioselectivity based on additive choice provides synthetic chemists with a powerful tool to access structurally distinct spirooxindoles from the same starting materials. The ability to switch regioselectivity through simple additive selection represents a significant advancement in reaction control, enabling comprehensive exploration of structure-activity relationships in medicinal chemistry programs. [1] [6]

Substrate-Controlled Regioselectivity

The substrate-controlled approach leverages electronic modulation of dipolarophile components to inherently dictate regioselectivity outcomes. This method offers complementary utility to additive-assisted control, particularly in complex synthetic sequences where additive introduction or removal might present practical challenges. [3]

Table 2: Substrate-Controlled Regioselectivity in Chalcone Derivatives

Dipolarophile Type Ketonic Moisty Aldehydic Moisty Major Product Regioselectivity Rationale
Conventional Chalcone Electron-withdrawing group Electron-withdrawing group β-attack product Innate electronic bias favors β-regioisomer
Push-Pull Chalcone Electron-withdrawing group Electron-donating group α-attack product Electronic push-pull modulation switches regioselectivity
This compound Acetyl group Aryl group Switchable via additives α-hydrogen enables additive-controlled selectivity

Recent investigations have demonstrated that introducing an electron-withdrawing group on the ketonic moiety coupled with an electron-donating group on the aldehydic moiety of chalcone derivatives induces a complete regioselectivity switch, favoring the formation of the α-attack derived regioisomer as the major product. This substrate-controlled regioselectivity switching operates through electronic "pull-push" modulation, which alters the frontier molecular orbital interactions between the azomethine ylide dipole and the dipolarophile. This strategy expands the synthetic toolkit available to chemists, enabling predictable control over regiochemical outcomes through deliberate substrate design rather than external reaction modifications. [3]

Experimental Protocols

Additive-Assisted Regioselective 1,3-Dipolar Cycloaddition
3.1.1 Water-Promoted Protocol (Favoring Regioisomer 4a)
  • Reaction Setup: In a sealed reaction vial equipped with a magnetic stir bar, combine isatin derivative (0.50 mmol), benzylamine (1.0 mmol), and this compound derivative (0.75 mmol) in anhydrous THF (5.0 mL). [1] [5]

  • Additive Introduction: Add deionized water (5.0 equivalents, 2.5 mmol) to the reaction mixture using a microsyringe or precision pipette. [1]

  • Reaction Execution: Seal the reaction vial and stir the mixture at room temperature (25°C) for 24 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS until complete consumption of starting materials is observed.

  • Workup Procedure: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel using a gradient elution of hexane/ethyl acetate (from 4:1 to 1:1) to obtain the desired regioisomers.

  • Isolation and Characterization: Isolate the major regioisomer 4a as a white solid. Characterize the structure using ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HRMS. The regiochemistry is confirmed by NMR analysis, with the acetyl group connected to C-4' of the pyrrolidine ring. [1]

3.1.2 Acid-Mediated Protocol (Favoring Regioisomer 5a)
  • Reaction Setup: In a sealed reaction vial equipped with a magnetic stir bar, combine isatin derivative (0.50 mmol), benzylamine (1.0 mmol), and this compound derivative (0.75 mmol) in anhydrous ethanol (5.0 mL). [1] [5]

  • Additive Introduction: Add 4-nitrobenzoic acid (2.0 equivalents, 1.0 mmol) to the reaction mixture. The acid additive should be thoroughly dissolved in the reaction medium.

  • Reaction Execution: Seal the reaction vial and stir the mixture at room temperature (25°C) for 24 hours. Monitor reaction progress by TLC until complete consumption of starting materials is observed.

  • Workup Procedure: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL). Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel using a gradient elution of hexane/ethyl acetate (from 3:1 to 1:1) to obtain the regioisomer 5a. Confirm the structure by NMR analysis, noting the characteristic chemical shifts indicating the acetyl group connected to C-3' of the pyrrolidine ring. [1]

General Considerations for Reaction Optimization
  • Stoichiometry Adjustment: When reaction yields are suboptimal, increase the amount of isatin to 1.5 equivalents relative to this compound to compensate for potential instability of the azomethine ylide intermediate. This adjustment has been shown to improve yields to 88% without eroding regioselectivity. [1]

  • Solvent Screening: If THF or ethanol do not provide satisfactory results, screen alternative solvents such as DMF or acetonitrile with 5.0 equivalents of water as additive. DMF with water has demonstrated good regioselectivity (84:16) with improved reaction times (18 hours). [1]

  • Temperature Optimization: While these protocols are optimized for room temperature, elevated temperatures (40-50°C) may be employed for sluggish reactions, though this may slightly impact regioselectivity and should be carefully monitored. [2]

Characterization Data and Analytical Parameters

Spectroscopic Features of Regioisomers

The structural assignment of regioisomers 4a and 5a is confirmed through comprehensive NMR analysis. The ( ^1 \text{H} ) NMR and ( ^{13}\text{C} ) NMR spectra show distinct patterns that enable clear differentiation between the two regioisomeric products. [1] [4]

For regioisomer 4a (4'-acetyl-3',5'-diarylspiro[indoline-3,2'-pyrrolidin]-2-one), the characteristic signals include:

  • The acetyl group protons appear as a singlet at approximately 2.2-2.4 ppm in the ( ^1 \text{H} ) NMR spectrum.
  • The methine proton adjacent to the acetyl group shows a distinct coupling pattern in the 3.5-4.5 ppm region.
  • In the ( ^{13}\text{C} ) NMR spectrum, the carbonyl carbon of the acetyl group appears at approximately 205 ppm, while the spiropyrrolidine carbon is observed at 70-75 ppm.

For regioisomer 5a (3'-acetyl-4',5'-diarylspiro[indoline-3,2'-pyrrolidine]-2-one), the distinguishing features include:

  • The acetyl group protons are shifted downfield, typically appearing as a singlet at 2.4-2.6 ppm.
  • The methine proton adjacent to the acetyl group demonstrates different coupling constants and chemical shifts compared to regioisomer 4a.
  • In the ( ^{13}\text{C} ) NMR spectrum, the acetyl carbonyl carbon appears at 200-203 ppm, while the spiropyrrolidine carbon shows a distinct chemical shift difference from regioisomer 4a.
Chromatographic Separation Methods

Successful separation of regioisomers 4a and 5a is achieved using flash column chromatography with the following parameters:

  • Stationary Phase: Silica gel (230-400 mesh)
  • Mobile Phase: Hexane/ethyl acetate gradient elution (starting from 4:1 to 1:1 ratio)
  • Elution Order: Regioisomer 4a typically elutes first under these conditions, followed by regioisomer 5a
  • Monitoring: TLC analysis using UV detection (254 nm) with distinct Rf values for each regioisomer

For challenging separations, alternative solvent systems such as dichloromethane/methanol or toluene/acetone may be employed. The purity of isolated compounds should be confirmed by HPLC analysis using a C18 reverse-phase column with acetonitrile/water gradient elution. [1]

Reaction Pathway Visualization

G cluster_1 Additive Selection cluster_2 Reaction Conditions cluster_3 Regioisomer Formation Start Reaction Components Isatin + Benzylamine + this compound Water Water (5.0 equiv) THF Solvent Start->Water Pathway A Acid 4-NO₂Benzoic Acid (2.0 equiv) EtOH Solvent Start->Acid Pathway B WaterConditions 24 h, Room Temperature Water->WaterConditions AcidConditions 24 h, Room Temperature Acid->AcidConditions Product4a Major Product: 4a 4'-acetyl-3',5'-diarylspiro [indoline-3,2'-pyrrolidin]-2-one WaterConditions->Product4a Product5a Major Product: 5a 3'-acetyl-4',5'-diarylspiro [indoline-3,2'-pyrrolidine]-2-one AcidConditions->Product5a Yield4a Yield: 88% Regioselectivity: 86:14 (4a:5a) Product4a->Yield4a Yield5a Yield: 90% Regioselectivity: 30:70 (4a:5a) Product5a->Yield5a

Diagram 1: Additive-Controlled Regioselectivity Switch in 1,3-Dipolar Cycloaddition. This workflow illustrates how additive selection dictates regioselectivity outcomes in the synthesis of spirooxindoles from identical starting materials.

Conclusion and Outlook

The strategic control of regioselectivity in 1,3-dipolar cycloadditions of this compound represents a significant advancement in synthetic methodology for the construction of complex spirooxindole architectures. The additive-assisted approach provides a straightforward and practical means to access different regioisomers from identical starting materials, with water favoring the formation of 4'-acetyl regioisomers and 4-nitrobenzoic acid promoting 3'-acetyl regioisomers. Complementary to this, the substrate-controlled strategy enables predictable regioselectivity outcomes through deliberate electronic modulation of dipolarophile components.

These methodologies offer synthetic chemists powerful tools for diversifying molecular scaffolds in medicinal chemistry programs, particularly in the exploration of structure-activity relationships around the biologically significant spirooxindole framework. The protocols detailed in this application note have been optimized for reproducibility and scalability, enabling their broad implementation in both academic and industrial settings for the efficient synthesis of potentially bioactive compounds.

References

benzylideneacetone synthesis dibenzylideneacetone side product prevention

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Formation of the Dibenzylideneacetone Side Product

The undesired formation of dithis compound (dbAc) occurs because the primary product, this compound, can undergo a second condensation reaction with another molecule of benzaldehyde [1].

This happens under the same basic reaction conditions because this compound still has acidic alpha-hydrogens in its methyl group. These can be deprotonated to form a new enolate, which then attacks another benzaldehyde molecule [1] [2]. The diagram below illustrates this two-step reaction pathway.

Troubleshooting Guide: Preventing the dbAc Side Product

Here are the key strategies to minimize the formation of dithis compound, focusing on reaction setup and conditions.

Strategy Principle Key Implementation Details
Control Stoichiometry Limit benzaldehyde to prevent over-reaction [1] Use a molar excess of acetone (e.g., 2:1 to 4:1 acetone:benzaldehyde). Ensures benzaldehyde is the limiting reagent [1].
Suppress Second Enolate Formation Use a weaker base or controlled conditions to avoid deprotonating the product [1] Sodium hydroxide (NaOH) in aqueous ethanol is common. Adds base slowly, often in a diluted solution, and controls reaction temperature (often 0-25°C) [1].
Employ a Strong, Sterically Hindered Base Quantitative enolate formation from acetone alone prevents deprotonation of the mono-condensed product [1] Use Lithium Diisopropylamide (LDA) in Tetrahydrofuran (THF). Adds acetone to LDA first, then benzaldehyde. Virtually eliminates the dbAc side product but is more expensive and air/moisture sensitive [1].

Optimized Experimental Protocol for High-Yield bAc Synthesis

This protocol is based on common laboratory procedures and is designed to maximize the yield of this compound while minimizing dithis compound formation using a controlled, weak base approach [1].

Reagents:

  • Benzaldehyde: 1.0 equivalent (e.g., 5.0 mmol)
  • Acetone: 4.0 equivalents (e.g., 20.0 mmol)
  • Sodium Hydroxide (NaOH): 1.5 M aqueous solution
  • Ethanol (95%)

Procedure:

  • Reaction Setup: Dissolve benzaldehyde (5.0 mmol) and acetone (20.0 mmol) in 10 mL of ethanol in a round-bottom flask equipped with a magnetic stir bar.
  • Cooling: Cool the mixture in an ice-water bath to 0-5°C with stirring.
  • Controlled Base Addition: Slowly and dropwise, add 5 mL of the pre-cooled 1.5 M NaOH solution over 15-20 minutes using an addition funnel or dropper. Maintain the internal temperature below 10°C.
  • Stirring: After the addition is complete, continue stirring the reaction mixture in the ice bath for another 60-90 minutes.
  • Work-up:
    • Quench the reaction by adding 10 mL of a 5% acetic acid solution.
    • Transfer the mixture to a separatory funnel and add 20 mL of water.
    • Extract the product with three 15 mL portions of dichloromethane (DCM).
    • Combine the organic (DCM) layers and wash with brine (saturated NaCl solution).
    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
  • Purification:
    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
    • Purify the crude pale-yellow solid by recrystallization from hot ethanol or a hexane/ethyl acetate mixture.
  • Characterization: The final product is a pale yellow crystalline solid. You can confirm its identity and purity by:
    • Melting Point: 39-42°C [1].
    • Solubility: Insoluble in water; soluble in nonpolar organic solvents [1].
    • Spectroscopy: FT-IR should show key bands for the C=O stretch (~1635 cm⁻¹) and the C=C stretch (~1574 cm⁻¹) of the α,β-unsaturated system [2].

FAQ: Key Questions Answered

Q1: My product yield is low, and I see a significant amount of a higher-melting solid. What happened? This strongly indicates that dithis compound (dbAc) has formed as the major product. This occurs due to overheating during base addition or an overly high concentration of benzaldehyde relative to acetone. To resolve this, repeat the experiment with strict temperature control (0-10°C), a larger excess of acetone, and very slow addition of the base solution [1].

Q2: How can I analytically distinguish between this compound and dithis compound? The most straightforward method is to check the melting point. This compound melts at 39-42°C, while dithis compound has a significantly higher melting point of around 120°C [1] [2]. Techniques like Thin-Layer Chromatography (TLC) will also show two distinct spots for the crude product mixture.

Q3: Is there a greener or more efficient synthesis method? Yes, modern approaches can improve this reaction. Microwave-assisted synthesis under solvent-free conditions can drastically reduce reaction times from hours to minutes and often improves yield and selectivity [2]. Furthermore, computer-aided retrosynthesis software (like SYNTHIA) can help researchers design and optimize synthetic pathways for complex molecules, making the entire discovery process more efficient [3].

References

improving benzylideneacetone selectivity Claisen-Schmidt reaction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why does my reaction produce dibenzalacetone (DBA) instead of the desired benzylideneacetone (BA)? Acetone has two α-hydrogen atoms. The first reacts with benzaldehyde to form BA. However, the produced BA can act as a new reactant, with its own α-hydrogen, in a second Claisen-Schmidt condensation with another benzaldehyde molecule, leading to the formation of DBA [1] [2]. This over-reaction is the primary reason for low BA selectivity.

  • Q2: What are the most effective strategies to suppress DBA formation and enhance BA selectivity? The key is to physically separate the newly formed BA from the basic aqueous catalyst once it is produced. The biphasic emulsion system is highly effective for this. In this setup, BA diffuses into the organic phase where the NaOH catalyst is absent, preventing the second condensation [1] [2]. Microwave irradiation in a solvent-free system can also offer high selectivity by providing rapid and even heating, shortening reaction times and minimizing side reactions [3].

  • Q3: My this compound product is unstable. How should I handle and store it? Literature indicates that benzalacetones can be unstable at room temperature and should be stored in cold conditions to prevent degradation [3].

Troubleshooting Guides

Problem: Low Selectivity to Benzalacetone (Excessive Dibenzalacetone Byproduct)

Potential Causes and Solutions:

  • Inefficient Reaction System

    • Cause: Using a homogeneous reaction system where the product remains in contact with the catalyst.
    • Solution: Implement a biphasic emulsion system. This method achieves high selectivity by confining the reaction to the liquid-liquid interface and allowing the product to be removed from the catalyst's reach [1] [2].
    • Recommended Protocol: Stirring-Induced Emulsion System
      • Procedure:
        • Oil Phase: Dissolve benzaldehyde (10 mL, 98 mmol) in cyclohexane (30 mL). Note: Toluene is not recommended as it can lower conversion [2].
        • Aqueous Phase: Dissolve acetone (21.8 mL, 294 mmol, 3 equiv.) and NaOH (1.5 mL of 4 M solution, ~0.2 M in water phase) in ultrapure water (30 mL).
        • Reaction: Combine the two phases in a reaction vessel. Stir the mixture vigorously at 1000 rpm to create an emulsion. Monitor the reaction by GC.
        • Work-up: After completion, stop stirring and let the phases separate. Isolate the organic phase using a separating funnel. The BA product, now in the organic phase, can be recovered by removing the solvent (e.g., via rotary evaporation) [1] [2].
      • Expected Outcome: This method has been shown to achieve 96% benzaldehyde conversion with 99% selectivity for BA within 4 hours at room temperature and has been successfully scaled up to produce over 1 kg of product [1] [2].
  • Sub-Optimal Conventional Heating Conditions

    • Cause: Long reaction times and uneven heating in conventional methods can promote the secondary reaction.
    • Solution: Utilize microwave irradiation as an alternative energy source.
    • Recommended Protocol: Microwave-Assisted Synthesis
      • Procedure:
        • Mix the aromatic aldehyde (1 mmol) with acetone (13.6 mmol) and solid NaOH (1.5 mmol) in a sealed microwave vessel.
        • Irradiate the mixture with stirring at 40-50°C for 10-30 minutes (5-50 W power, depending on the aldehyde substrate) [3].
        • After reaction completion, work up the mixture directly.
      • Expected Outcome: This method provides excellent yields (often quantitative) with dramatically reduced reaction times and typically avoids the formation of DBA for most substrates, except those with strong electron-withdrawing groups [3].
  • Use of an Unsuitable Organic Solvent

    • Cause: The solvent choice in a biphasic system can significantly impact reactant distribution and conversion.
    • Solution: Prefer cyclohexane over aromatic solvents like toluene for the oil phase. π-π interactions between benzaldehyde and toluene can slow down the reaction by keeping benzaldehyde molecules away from the interface [2].
    • Solution: Refer to the quantitative data in the table below for solvent comparison.
Problem: Low Overall Conversion of Benzaldehyde

Potential Causes and Solutions:

  • Insufficient Catalyst or Acetone
    • Cause: The reaction does not proceed to completion.
    • Solution: Ensure an adequate molar ratio of acetone (3 equivalents or more relative to benzaldehyde) and NaOH catalyst (e.g., 20 mol% of solid NaOH for solvent-free methods) [4] [2] [3].
  • Inefficient Mixing in Biphasic System
    • Cause: Poor emulsion formation limits contact between reactants at the interface.
    • Solution: Increase the stirring speed to ensure a fine and stable emulsion is generated. The scaled-up protocol uses a stirring speed of 2500 rpm [2].

Summary of Experimental Methods & Data

The table below provides a quantitative comparison of different methods for synthesizing this compound to help you select the best approach.

Method Key Conditions Benzaldehyde Conversion BA Selectivity Key Advantage
Biphasic Emulsion [1] [2] Cyclohexane/H₂O, 3 eq. acetone, 0.2 M NaOH, 1000 rpm, 25°C, 4h 96 ± 2% 99 ± 1% Excellent selectivity, easily scalable, no surfactant
Microwave-Assisted [3] Solvent-free, 13.6 eq. acetone, 1.5 eq. NaOH, 40-50°C, 10-30 min ~98%* High (No DBA observed for most substrates) Very fast, high yield, simple work-up
Solvent-Free Grinding [4] Solid NaOH (20 mol%), mortar & pestle, 5 min ~98% (for cyclohexanone substrate) N/A (for BA synthesis) Extremely fast, no solvent, high yield
Homogeneous (for comparison) [2] Water/Ethanol, 3 eq. acetone, 0.2 M NaOH, 25°C, 1.5h 98 ± 2% 92 ± 1% Lower selectivity despite high conversion

*Conversion estimated from provided data in [3].

Workflow Diagram: Biphasic Emulsion System

The following diagram illustrates the working principle of the highly selective biphasic emulsion system for this compound synthesis.

OilPhase Oil Phase (Benzaldehyde in Cyclohexane) Interface Liquid-Liquid Interface OilPhase->Interface Benzaldehyde migrates to interface AqPhase Aqueous Phase (Acetone & NaOH in Water) AqPhase->Interface Acetone & OH⁻ migrate to interface Reaction Claisen-Schmidt Reaction Occurs at Interface Interface->Reaction Product This compound (BA) Forms and Diffuses into Oil Phase Reaction->Product Safety BA is protected in organic phase No catalyst for further reaction Product->Safety

References

benzylideneacetone purification recrystallization method

Author: Smolecule Technical Support Team. Date: February 2026

Standard Recrystallization Protocols

For researchers, here are two validated recrystallization methods. The method from Organic Syntheses is a benchmark for purity, while the ethanol/water mixed-solvent method is a common alternative.

Method Solvent System Solvent Ratio Procedure Key Points Typical Recovery Final M.P.
Ethyl Acetate [1] Hot ethyl acetate 2.5 mL per gram of crude product [2] Dissolve crude product in hot solvent, cool for crystallization, suction filter, and wash with cold solvent. ~80% [1] 110–111 °C [1]
Ethanol/Water Mixed Solvent [2] Ethanol and Water Not specified Dissolve crude in minimal hot ethanol. Add water dropwise until cloudiness persists. Re-dissolve oil/solid with minimal hot ethanol. Cool slowly to room temperature. [2] Not specified Not specified

Troubleshooting Recrystallization

The ethanol/water method can be tricky. Here are common problems and their solutions based on experimental experience.

Problem Possible Causes Solutions
Product "Oils Out" (Forms yellow liquid) Overly fast cooling; solvent composition not optimal [2]. Ensure a "minimal" volume of hot ethanol is used [2]. Slow cooling is key; allow to cool naturally to room temperature. Use an alternative solvent like ethyl acetate. [1]
Poor Quality Crystals ("Crashed Out") Excessively fast cooling and precipitation [2]. Avoid rapid cooling in an ice bath before reaching room temperature. If oil forms, re-dissolve with a tiny volume of warm ethanol. [2]
Low Recovery Product is too soluble in the solvent system; excessive solvent used. Use the minimum amount of hot solvent needed to dissolve the crude. For ethanol/water, carefully control water addition to avoid over-dilution.

Alternative Methods & Expert Recommendations

If the standard methods are not yielding good results, consider these alternatives recommended in the literature.

  • Dichloromethane-Hexane Solvent Pair: A recommended alternative is to use a dichloromethane-hexane pair. Purify by layering a concentrated solution of the compound in dichloromethane with hexane (in a ratio of 1:4 v/v) [2].
  • Petroleum Ether: Crystallization from warm petroleum ether (boiling range 30-60°C) is also a documented method for purifying this compound [2].

The following workflow summarizes the decision-making process for purification:

Start Start: Crude this compound Decision1 Is the crude product relatively pure (M.P. 104-107°C) and free of oils? Start->Decision1 EthylAcetate Use Ethyl Acetate Recovery: ~80% M.P.: 110-111°C Decision1->EthylAcetate Yes Decision2 Experiencing oiling out or poor crystal quality? Decision1->Decision2 No EthanolWater Attempt Ethanol/Water Method Note: Requires careful technique Decision2->EthanolWater No, proceed with standard Alternatives Try Alternative Solvents: - Dichloromethane/Hexane - Petroleum Ether Decision2->Alternatives Yes, switch method EthanolWater->Alternatives If problems persist

Key Takeaways for Success

  • For Best Results: The ethyl acetate method from Organic Syntheses is the most robust and reliable procedure for obtaining a high-purity, high-melting point product [1].
  • Master the Mix: If using the ethanol/water method, the key is to use the minimum amount of hot ethanol needed for dissolution and to add water carefully to induce cloudiness without causing oiling out [2].
  • Know Your Alternatives: If you consistently face issues, do not hesitate to switch to the dichloromethane/hexane solvent pair, which is an excellent alternative for successful recrystallization [2].

References

benzylideneacetone emulsion synthesis surfactant free

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting the Synthesis

Here are some common issues you might encounter and how to address them, based on the research.

Problem Possible Cause Suggested Solution
Low Conversion of Benzaldehyde Wrong organic solvent (e.g., Toluene), low stirring speed, low acetone equivalent. Use cyclohexane as the oil phase; ensure vigorous stirring (e.g., 1000 rpm); increase acetone equivalent to 3 [1].
Formation of Dibenzalacetone Side-Product Homogeneous reaction conditions, presence of catalyst in the oil phase. Ensure a clear biphasic system; the oil phase must be free of NaOH catalyst so BA diffuses to safety [1].
Difficulty Separating Phases / Emulsion (In traditional methods) Use of surfactants like SDS. This method uses dynamic, surfactant-free emulsions; phases separate upon standing still after stopping stirring [1].
Low Product Yield upon Isolation Product loss during solvent removal or transfer. After separation, dry the oil phase (e.g., with calcium chloride) before rotary evaporation [1].

Detailed Experimental Protocol

This procedure is adapted from the green synthesis approach, which can be scaled up to kilogram-level production [1].

1. Materials

  • Benzaldehyde (99%)
  • Acetone (99.9%)
  • Cyclohexane
  • Sodium Hydroxide (NaOH)
  • Calcium Chloride (for drying)
  • Ultrapure Water

2. Method

  • Prepare the Oil Phase: Dissolve 10 mL (98 mmol) of benzaldehyde in 30 mL of cyclohexane [1].
  • Prepare the Aqueous Phase: Dissolve 21.8 mL (294 mmol, 3 equivalents) of acetone in 30 mL of ultrapure water [1].
  • Mix Phases: Combine the two solutions in a suitable glass vessel (e.g., a 150 mL bottle). The two phases will separate, forming a clear interface [1].
  • Add Catalyst and Stir: Add 1.5 mL of 4 M NaOH (making the concentration in the water phase ~0.2 M) to the mixture. Immediately begin stirring vigorously at 1000 rpm to generate a dynamic emulsion. Continue stirring for about 4 hours at room temperature [1].
  • Separate Phases: Stop stirring and allow the mixture to stand undisturbed. The oil and water phases will separate. Isolate the oil phase using a separating funnel [1].
  • Dry and Isolate Product: Dry the separated oil phase with a drying agent like calcium chloride. Remove the cyclohexane solvent by rotary evaporation to obtain solid benzalacetone [1].

Experimental Conditions & Outcomes

The table below summarizes key reaction conditions and their outcomes from the study for your reference.

Entry Solvent System Acetone (equiv.) Time (h) Benzaldehyde Conversion (%) BA Selectivity (%)
1 Water/Cyclohexane 1 24 93 ± 2 99 ± 1
2 Water/Cyclohexane 3 4 96 ± 2 99 ± 1
3 Water/Toluene 3 4 73 ± 2 >99
4 Water/Ethanol (Homogeneous) 1 5 97 ± 2 80 ± 1

Mechanism and Workflow

The following diagram illustrates the core principle of this surfactant-free emulsion synthesis and its experimental workflow.

G Start Start Reaction Setup PhasePrep Prepare Two Phases Start->PhasePrep AqueousPhase Aqueous Phase: Acetone, NaOH, Water PhasePrep->AqueousPhase OrganicPhase Organic Phase: Benzaldehyde in Cyclohexane PhasePrep->OrganicPhase Mix Vigorous Stirring (Creates Dynamic Emulsion) AqueousPhase->Mix OrganicPhase->Mix Interface Reaction at Interface: Claisen-Schmidt Condensation Mix->Interface ProductFormed BA Product Forms Interface->ProductFormed Diffuse BA Diffuses into Organic Phase ProductFormed->Diffuse Safe BA is 'Safe' No NaOH for side reaction Diffuse->Safe Separate Stop Stirring & Phase Separation Safe->Separate Isolate Isolate & Dry Organic Phase Separate->Isolate FinalProduct Pure Benzalacetone Isolate->FinalProduct

Key Technical Insights

  • Solvent Choice is Critical: Using cyclohexane as the oil phase is much more effective than toluene. The study suggests π-π interactions between toluene and benzaldehyde hinder the reaction by pulling benzaldehyde away from the critical water-oil interface [1].
  • The Role of the Interface: The high selectivity is achieved because the benzaldehyde orients itself at the interface. After the initial condensation with acetone from the water phase, the resulting benzalacetone (BA) is hydrophobic and diffuses into the bulk oil phase, where it is protected from further reaction because the NaOH catalyst remains in the water phase [1].
  • Avoid Homogeneous Conditions: For comparison, when the reaction was run in a homogeneous water/ethanol system, the selectivity to BA was significantly lower (80% with 1 equivalent of acetone) because the product remains in contact with the catalyst [1].

References

optimizing benzylideneacetone yield NaOH catalyst concentration

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Answer & Key References
What is the typical NaOH catalyst concentration? Studies use varying concentrations. One protocol for a similar compound used 0.04 mol of NaOH for optimum yield [1]. Another method for a different synthesis used a 30 wt.% NaOH solution on a solid support [2].
How can I maximize the yield of benzylideneacetone and avoid the bis-product? A stirring-induced emulsion technique can achieve 99% selectivity for this compound. In this method, acetone and NaOH are in the aqueous phase, while benzaldehyde is in the oil phase. The reaction occurs at the interface, and the product diffuses into the oil phase, preventing further reaction [3].
Are there alternatives to homogeneous NaOH? Yes, solid base catalysts (SBC) are excellent alternatives. For example, a potassium hydroxide-modified fly ash catalyst has been used successfully for related reactions, is recyclable, and operates under solvent-free conditions [2].
What are the standard reaction conditions? A common procedure involves reacting benzaldehyde and acetone with aqueous NaOH at 25-30°C for 90 minutes. The mixture is then acidified, and the product is extracted with an organic solvent like CH₂Cl₂ [4].

Troubleshooting Guide

Problem Possible Cause Solution

| Low Yield of Benzalacetone | 1. Catalyst Concentration: NaOH concentration is not optimized [1]. 2. Over-reaction: Formation of the bis-condensed byproduct (dithis compound) [3]. 3. Temperature: Reaction temperature is too high, promoting side reactions. | 1. Optimize Catalyst: Run a series of reactions with different NaOH moles (e.g., 0.005 to 0.08 mol) to find the optimum [1]. 2. Phase Separation: Employ a stirring-induced emulsion approach to physically separate the mono-product from the catalyst [3]. 3. Control Temperature: Ensure the reaction is carried out in a cooled water bath (25-30°C) [4]. | | Formation of a Yellow Solid at Room Temperature | Desired Product: Benzalacetone has a melting point of 34-40°C and can solidify at room temperature [4]. | Confirm the identity and purity by checking the melting point. This is likely your desired product. | | Difficulty in Product Separation & Purification | Homogeneous Catalyst: NaOH dissolved in the reaction mixture makes recovery and reuse impossible. | Switch to Heterogeneous Catalysis: Use a solid base catalyst, which can be easily filtered out after the reaction and potentially reused for multiple cycles [2]. |

Example Experimental Protocol

This detailed procedure for synthesizing this compound (E-4-Phenylbut-3-en-2-one) is adapted from a laboratory handbook [4].

  • Reaction Setup: In a 100 ml Erlenmeyer flask with magnetic stirring, combine 4.25 g of benzaldehyde. Then, add 8 ml of acetone dropwise, followed by 1 ml of aqueous NaOH (10%).
  • Condensation Reaction: Place the flask in a water bath maintained at 25-30°C and stir the reaction mixture for 90 minutes.
  • Work-up: After the reaction time, slowly add diluted HCl to the mixture until it reaches an acidic pH.
  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with CH₂Cl₂ (2 x 15 ml). Separate the organic layers and combine the CH₂Cl₂ extracts.
  • Washing & Drying: Wash the combined organic extracts with 15 ml of water. Then, dry the solution over anhydrous Na₂SO₄.
  • Isolation: Filter the solution by gravity and remove the solvent using a rotary evaporator to obtain this compound as a low-melting-point solid. The expected yield is approximately 77% with a melting point of 42°C [4].

Experimental Workflow Diagram

The following diagram maps out the key decision points and steps in the synthesis and optimization process.

G cluster_catalyst Catalyst Selection cluster_setup Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_troubleshoot Troubleshooting & Optimization Start Start: Plan Benzalacetone Synthesis CatHomogeneous Homogeneous NaOH Start->CatHomogeneous CatHeterogeneous Heterogeneous Solid Base Start->CatHeterogeneous Setup Mix Benzaldehyde, Acetone, and Catalyst CatHomogeneous->Setup TSEmulsion Use Stirring-Induced Emulsion Technique CatHeterogeneous->Setup e.g., KOH/Fly Ash TSSolidCat Switch to a Solid Base Catalyst Conditions Maintain at 25-30°C with stirring for 90 min Setup->Conditions Acidify Acidify with HCl Conditions->Acidify Extract Extract with CH₂Cl₂ Acidify->Extract Dry Dry (Na₂SO₄) & Filter Extract->Dry Evaporate Remove Solvent (Rotary Evaporator) Dry->Evaporate Analyze Analyze Product (Yield, Purity, MP) Evaporate->Analyze LowYield Low Yield? Analyze->LowYield TSOptimizeCat Optimize NaOH Molar Amount LowYield->TSOptimizeCat Yes Success Success: Pure Benzalacetone LowYield->Success No TSOptimizeCat->Setup TSEmulsion->Setup TSSolidCat->Setup

References

Technical Support Entry: Regioselectivity Control in Cycloadditions

Author: Smolecule Technical Support Team. Date: February 2026

Issue: Poor or undesired regioselectivity in the 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone, leading to mixtures of spirooxindole products.

Root Cause: The inherent electronic and steric properties of this compound can lead to the formation of two different regioisomers. The reaction pathway can be influenced by additives that alter the reaction environment or interact with the intermediates [1].

Solution: Employ additive control to steer the reaction towards the desired regiochemical outcome.

Experimental Protocol & Data

The following methodology is adapted from a study on the three-component reaction of isatin, benzylamine, and this compound [1].

  • Objective: To prepare 4'-acetyl-3',5'-diarylspiro[indoline-3,2'-pyrrolidin]-2-ones (Isomer 4a) or its regioisomer, 3'-acetyl-4',5'-diarylspiro[indoline-3,2'-pyrrolidine]-2-ones (Isomer 5a).
  • Standard Procedure: A mixture of isatin (1a, 0.50 mmol), benzylamine (2, 1.0 mmol), and this compound (3a, 0.75 mmol) was stirred in anhydrous THF (5.0 mL) at room temperature for 24 hours [1].
  • Additive Screening: The table below summarizes the effects of various additives and solvents on the reaction yield and regioselectivity (ratio of 4a to 5a) [1].
Additive Solvent Time (h) Combined Yield (%) Regioisomeric Ratio (4a:5a)
None Ethanol 48 72 75:25
Triethylamine (0.2 equiv) Ethanol 72 69 78:22
4-Nitrobenzoic Acid (0.2 equiv) Ethanol 24 33 50:50
Water (5.0 equiv) Ethanol 24 54 83:17
Water (5.0 equiv) THF 24 88 86:14
Water (20 equiv) Ethanol 24 52 76:24
Water (5.0 equiv) DMF 18 78 84:16

Key Findings & Troubleshooting Guide

  • To Favor Isomer 4a: Use water as an additive (5.0 equivalents) in THF as the solvent. This provides the best combination of high yield (88%) and high regioselectivity (86:14) for 4a [1].
  • To Favor Isomer 5a (Reversal of Selectivity): The addition of 4-nitrobenzoic acid can reverse the inherent regioselectivity, favoring the formation of Isomer 5a. While the yield was lower in the initial test, this demonstrates a powerful principle for inverting selectivity using acidic additives [1].
  • Optimization Note: The use of molecular sieves (to remove water) resulted in lower yield and did not improve the regioselectivity, confirming the beneficial role of water in this system [1].

The following workflow summarizes the additive-controlled regioselectivity pathways:

G Start Reaction Mixture: Isatin, Benzylamine, This compound Additive Additive Choice Start->Additive PathWater Path A: Water (5.0 equiv) Additive->PathWater PathAcid Path B: 4-Nitrobenzoic Acid Additive->PathAcid ResultWater Product: Regioisomer 4a (High selectivity) PathWater->ResultWater SolventNote Optimal Solvent: THF PathWater->SolventNote ResultAcid Product: Regioisomer 5a (Reversed selectivity) PathAcid->ResultAcid

Frequently Asked Questions

Q1: Why does water affect the regioselectivity? While the precise mechanism is still under investigation, it is proposed that water can act as a hydrogen-bond donor, potentially stabilizing key intermediates or transition states in the 1,3-dipolar cycloaddition pathway. This stabilization can favor the formation of one regioisomer over the other [1] [2].

Q2: Are there other methods to control regioselectivity with this compound? Yes, beyond additives, the substituents on the reactants themselves can exert significant control. For instance, electron-donating or electron-withdrawing groups on the isatin or this compound rings can influence the electronic structure of the dipolarophile and the azomethine ylide, thereby affecting the regioselectivity [3] [1].

Further Experimentation

The strategy of using additives to control reactivity is powerful but highly specific to a reaction system. To build a more comprehensive knowledge base:

  • Explore Other Catalysts: Investigate the role of Lewis acid catalysts or heterogeneous catalysts like graphene oxide, which have been used to modulate other 1,3-dipolar cycloadditions [3].
  • Systematic Variation: Conduct a structured study using different Brønsted acids and bases to map their precise effect on yield and selectivity for your specific reaction.

References

Standard Synthesis Procedure & Temperature Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the key controlled parameters from the established Organic Syntheses preparation [1].

Parameter Specification Purpose & Notes
Reaction Temperature 25-31°C (77-88°F) Critical; maintained during NaOH addition. Exotherm control prevents side reactions & low yield [1].
NaOH Addition Rate Over 30-60 minutes Slow addition essential for managing exotherm and preventing mixture darkening [1].
Stirring Period ~2 hours at room temperature Post-addition reaction time [1].
Cooling Method Water bath Used during exothermic NaOH addition [1].
Distillation Pressure Preferred: 7-16 mm Hg Lower pressure reduces decomposition during product purification [1].

Troubleshooting FAQs

Q1: My reaction mixture turned dark brown. What went wrong?

This occurs when the reaction temperature is too high [1].

  • Primary Cause: Sodium hydroxide was added too rapidly or without adequate cooling [1].
  • Solution: Ensure the reaction flask is cooled in a water bath before adding the base. Add the 10% NaOH solution dropwise over 30-60 minutes, carefully regulating the rate so the temperature never exceeds 31°C [1].
Q2: I'm getting a low yield of benzylideneacetone and a lot of residue. How can I improve this?

This is often related to product decomposition during purification or incomplete reaction.

  • Distillation Improvement: Distill your product under reduced pressure. The use of lower pressure (e.g., 7 mm Hg) during distillation is noted to result in less decomposition and less residue in the flask [1].
  • Ensure Complete Reaction: Verify that the mixture is stirred for the full two hours after base addition. Using a large excess of acetone (as per the standard procedure) also helps suppress the formation of dibenzalacetone, a common byproduct that contributes to residue [1].
Q3: What are the critical safety points for this reaction?
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves. Heat-resistant gloves are recommended when handling hot glassware after distillation [2].
  • Heating Safety: Never heat a closed system. Use a condensing apparatus to prevent solvent vapor escape [2].
  • Chemical Handling: this compound is a skin and membrane irritant. Avoid direct contact with the skin [1].
  • General Practice: Do not leave heated reactions unattended. Clean up spills of any chemicals or heating bath media immediately [2].

Experimental Workflow

The diagram below maps the key steps of the procedure, highlighting critical control points for temperature and timing.

G Start Start Reaction Setup A Charge Reactor: - Acetone - Benzaldehyde - Water Start->A B Begin Stirring and Cooling A->B C Add 10% NaOH (Critical Control Point) B->C D Control Temperature (25-31°C) Over 30-60 min C->D C->D Slow Addition Prevents Darkening E Stir at Room Temp for ~2 hours D->E F Acidify with HCl E->F G Separate and Extract Layers F->G H Remove Solvent (Steam Bath) G->H I Purify by Reduced-Pressure Distillation H->I End Product: This compound I->End I->End Low Pressure Reduces Decomposition

References

Benzylideneacetone: Properties & Storage Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Property Specification / Value
Recommended Storage Temperature ≤ 20°C (68°F) [1] [2]
Physical State at Room Temp Low Melting Solid [1]
Melting Point 39 - 42 °C (102.2 - 107.6 °F) [1] [2]
Light Sensitivity Light Sensitive; color darkens upon exposure [1]
Flammability Combustible Solid [2]
Vapor Pressure 0.01 mm Hg at 25 °C [1] [2]

Frequently Asked Questions & Troubleshooting

  • FAQ 1: What is the primary stability concern when storing benzylideneacetone? The two most critical factors are temperature and light exposure. The chemical must be stored at or below 20°C [1] [2] and is documented as Light Sensitive, with its color known to darken when exposed to light [1]. Heat can accelerate decomposition, and light can degrade its quality.

  • FAQ 2: My stored this compound has turned from pale yellow to a deep color. Is it still usable? A color change indicates light-induced degradation. For applications requiring high purity (e.g., synthesis of pharmaceuticals or specific organic compounds), the material's integrity is likely compromised and it should not be used. For less critical applications, you may attempt purification (e.g., recrystallization), but it is generally safer to dispose of the degraded material properly.

  • FAQ 3: What are the key safety precautions for handling this compound? Consult the Safety Data Sheet (SDS) for comprehensive instructions. Key precautions include:

    • Skin Contact: It is a skin irritant and may cause sensitization. Wear suitable protective clothing and gloves [1].
    • Eye Protection: Wear eyeshields or face protection. In case of contact, rinse immediately with plenty of water and seek medical advice [1] [2].
    • Inhalation: Avoid breathing dust [1].
    • General: Use in a well-ventilated area and keep the container tightly closed when not in use [1].

Experimental Protocol: Synthesis of this compound

The following is a common laboratory-scale procedure for the synthesis of this compound via the Claisen-Schmidt condensation [3].

Principle: This synthesis involves a base-catalyzed condensation reaction between benzaldehyde and acetone.

Materials and Reagents:

  • Benzaldehyde
  • Acetone
  • Sodium Hydroxide (NaOH), 10% aqueous solution
  • Hydrochloric Acid (HCl), diluted
  • Dichloromethane (CH₂Cl₂)
  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction: In a 100 ml Erlenmeyer flask with magnetic stirring, combine 4.25 g of benzaldehyde and 8 ml of acetone.
  • Catalyst Addition: Slowly add 1 ml of 10% aqueous NaOH to the mixture.
  • Temperature Control: Place the flask in a water bath maintained at 25-30 °C and stir the reaction for 90 minutes [3].
  • Acidification: After the reaction time, slowly add diluted HCl while monitoring with pH paper until the mixture is acidic.
  • Extraction: Transfer the mixture to a separatory funnel and extract the product with two 15 ml portions of dichloromethane.
  • Drying: Combine the organic (dichloromethane) extracts and wash with 15 ml of water. Dry the organic layer over anhydrous sodium sulfate.
  • Isolation: Filter the solution to remove the drying agent and remove the volatile solvent using a rotary evaporator. The product is obtained as a low-melting-point solid [3].
  • Purification (Optional): The crude solid can be purified through recrystallization if necessary.

Storage Stability Decision Workflow

To help visualize the key factors in maintaining this compound stability, here is a workflow diagram that outlines the storage requirements and troubleshooting logic.

cluster_storage Ideal Storage Conditions cluster_issues Troubleshooting Common Issues Start Start: this compound Storage Temp Temperature ≤ 20°C Start->Temp Light Protect from Light Start->Light Container Tightly Closed Container Start->Container ColorChange Solid turned dark? Container->ColorChange Check stability LiquidForm Solid melted? Container->LiquidForm Check stability Action_Degraded Material likely degraded. Do not use for sensitive work. ColorChange->Action_Degraded Yes Action_Ok Material is stable. Proceed with use. ColorChange->Action_Ok No Action_Cool Solidify by cooling. Inspect for decomposition. LiquidForm->Action_Cool Yes LiquidForm->Action_Ok No

Diagram 1: A workflow for assessing and maintaining this compound storage stability.

References

Troubleshooting Low Conversion of Benzylideneacetone

Author: Smolecule Technical Support Team. Date: February 2026

Problem & Cause Symptoms Solution & Optimization Rationale

| Formation of Dibenzylideneacetone [1] [2] | Lower than expected yield of this compound; detection of dithis compound by HPLC or NMR. | Control benzaldehyde equivalents: Use a significant excess of acetone. [2]

Optimize base concentration: Avoid large excess of strong base (e.g., NaOH). [1] [2]

Alternative strong base: Use LDA to quantitatively form the acetone enolate. [1] | Shifts equilibrium toward mono-condensation; [2] minimizes deprotonation of this compound to form a second enolate. [1] | | Acetone Polymerization [2] | Reactor clogging; formation of insoluble side products; reduced yield. | Control temperature: Set an upper temperature limit (e.g., 70 °C). [2] | Prevents thermal degradation and self-condensation of acetone. | | Sub-Optimal Reaction Conditions [2] | Low yield and poor productivity despite no single dominant side product. | Multi-variable optimization: Use advanced algorithms (e.g., TS-EMO) to find optimal trade-offs between: • Acetone equivalents • NaOH equivalents • Reactor temperature • Residence time [2] | Conflicting objectives (e.g., yield vs. cost) mean no single "perfect" condition; a Pareto front identifies the best possible compromises. [2] |

Detailed Experimental Protocols

Protocol 1: Solvent-Free Synthesis with Grinding

This method is simple and efficient for high-yield synthesis of dithis compound derivatives, demonstrating effective base catalysis [3].

  • Grinding Reaction: In a mortar, mix cyclopentanone (10 mmol) with benzaldehyde (20 mmol). Add solid NaOH (20 mol% relative to benzaldehyde). Grind the mixture vigorously with a pestle for 5 minutes [3].
  • Monitoring: Monitor the reaction by TLC.
  • Work-up: Quench the reaction mixture with dilute aqueous acid (e.g., HCl) and extract with an organic solvent (e.g., ethyl acetate).
  • Isolation: Purify the product using standard techniques. This method can achieve yields up to 98% [3].
Protocol 2: Optimized Flow Chemistry Synthesis

This protocol, based on machine-learning optimization, directly addresses low this compound conversion by precisely controlling parameters to suppress dithis compound formation and acetone polymerization [2].

  • Objective: Maximize this compound yield and space-time yield (STY) while minimizing E-factor (environmental impact) and cost [2].
  • Optimal Range of Parameters:
    • Acetone Equivalents: A high excess (e.g., ~10 equiv.) is beneficial [2].
    • NaOH Equivalents: Requires careful optimization; typical range is 0.1 - 1.0 equiv. [2]
    • Reactor Temperature: Up to 70 °C [2].
    • Residence Time (tres): Can be optimized to as low as ~5 minutes [2].

The diagram below illustrates the competing pathways in the synthesis and the parameters that influence them.

G cluster_paths Competing Pathways Start Reaction Mixture Benzaldehyde + Acetone + Base Benzal Target: this compound Start->Benzal Promoted by: DiBenzal Side Product: Dithis compound Start->DiBenzal Promoted by: Polymer Side Reaction: Acetone Polymerization Start->Polymer Promoted by: HighAcetone ↑ Acetone Equivalents HighAcetone->Benzal OptBase Optimized Base Equivalents OptBase->Benzal LowTemp Controlled Temperature (≤ 70°C) LowTemp->Benzal HighBenz ↑ Benzaldehyde Equivalents HighBenz->DiBenzal ExcessBase Excess Strong Base ExcessBase->DiBenzal HighTemp Excessively High Temperature HighTemp->Polymer

Key Technical Takeaways

  • The Primary Culprit is Often Over-Reaction: The most common reason for low this compound yield is its subsequent reaction with a second benzaldehyde molecule to form dithis compound [1] [2].
  • Stoichiometry is Critical: Using a high excess of acetone is the most straightforward lever to push the equilibrium toward the desired mono-condensed product [2].
  • Advanced Optimization is Highly Effective: For critical applications, a machine-learning-driven approach can efficiently navigate complex interactions between variables like temperature, residence time, and reagent equivalents to find the best possible compromise between multiple objectives, including yield, cost, and environmental impact [2].

References

benzylideneacetone vs chalcone reactivity dipolarophiles

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Reactivity and Regioselectivity

The table below summarizes the core experimental findings comparing benzylideneacetone and chalcone as dipolarophiles in reactions with azomethine ylides generated from isatin and benzylamine [1] [2].

Feature This compound Chalcone
General Reactivity Good reactivity, yields up to 94% [1] High reactivity, typically gives a single regioisomer in high yield [1]
Typical Regioselectivity Forms two regioisomers (4a and 5a) with poor to modest inherent selectivity [1] Highly regioselective, yielding only one product (e.g., 4',5'-diarylspiro(indoline-3,2'-pyrrolidin)-2-one) [1]
Tunability Highly tunable; regioselectivity is reversible with additives [1] Not typically required due to inherent high selectivity [1]
Effect of Water Favors formation of regioisomer 4a (e.g., 86:14 4a/5a in THF) [1] Not reported, as selectivity is inherently high without additives [1]
Effect of Acid Favors formation of regioisomer 5a, reversing inherent preference [1] Not reported [1]
Postulated Reason for Difference Electronic and steric effects of the acetyl group (vs. benzoyl in chalcone) [1] Consistent electronic and steric profile of the benzoyl group leads to a single, predictable reaction pathway [1]

Detailed Experimental Protocols

The comparative data is primarily derived from a study on the three-component 1,3-dipolar cycloaddition of isatin derivatives, benzylamine, and dipolarophiles [1].

General Reaction Setup [1]:

  • Typical Molar Ratio: Isatin (0.50 mmol), benzylamine (1.0 mmol), dipolarophile (0.75 mmol) in solvent (5.0 mL) at room temperature.
  • Reaction Time: 24-48 hours.
  • Work-up & Analysis: Reactions are typically carried out in sealed vials. Upon completion, the mixture is concentrated, and the products are isolated and purified (e.g., by column chromatography). The regioisomeric ratio is determined from the isolated yields of the separated isomers.

Optimized Conditions for this compound [1]:

  • To favor 4a: Use THF as solvent with 5.0 equivalents of water as an additive. A slight excess of isatin (1.5 equiv) can improve yield to 88% with a regioisomeric ratio (4a/5a) of 86:14.
  • To favor 5a: Use 2.0 equivalents of 4-nitrobenzoic acid as an additive in ethanol, which can reverse the regioselectivity to a 5a/4a ratio of 70:30 with 90% yield.

Reaction Workflow and Optimization

The following diagram illustrates the experimental workflow and key decision points for optimizing the reaction with this compound [1].

G Start Start: Reaction of Isatin, Benzylamine, and this compound A Initial Outcome: Mixture of two regioisomers 4a & 5a Start->A B Optimization Goal A->B C Path A: Add Water (5.0 equiv in THF) B->C Target 4a D Path B: Add 4-Nitrobenzoic Acid (2.0 equiv in EtOH) B->D Target 5a E Outcome: Favors Isomer 4a High Regioselectivity (4a/5a = 86:14) C->E F Outcome: Favors Isomer 5a Reversed Regioselectivity (5a/4a = 70:30) D->F

Key Insights for Researchers

  • Chalcone is preferable for predictable, high-yielding synthesis of a single spirooxindole regioisomer without complex optimization [1].
  • This compound offers tunable diversity, allowing access to two different substitution patterns from the same starting materials, which is valuable for creating diverse molecular libraries [1].
  • Additives function as strategic tools; water likely impacts the reaction through hydrogen bonding or proton transfer, while 4-nitrobenzoic acid may activate the dipolarophile through protonation or influence ylide formation [1].

References

benzylideneacetone regioselectivity comparison different additives

Author: Smolecule Technical Support Team. Date: February 2026

Benzylideneacetone in Electrodeposition & Battery Electrolytes

In technical applications like zinc electrodeposition and lead-acid batteries, this compound is valued for its specific interactions at metal-solution interfaces.

The table below summarizes its effects and a comparison with other arene additives in zinc electrodeposition:

Additive Chemical Structure Key Influence on Zn(II) Reduction Effect on Coating Morphology
This compound (BDA) C=C(C=O)C, Aromatic ring Highest increase in reduction overpotential; strongest inhibition [1] Forms coatings with the smallest cluster size and most compact structure [1]
Benzylacetone (BA) C-C(C=O)C, Aromatic ring Moderate increase in reduction overpotential [1] Larger cluster size compared to BDA [1]
Butylbenzene (BB) C-C-C-C, Aromatic ring Lowest increase in reduction overpotential [1] Largest cluster size and less compact coating [1]

Key Experimental Insight: The superior inhibitory effect of BDA is attributed to its conjugated system (C=C-C=O), which facilitates stronger adsorption onto the electrode surface compared to the saturated chain in BA or the non-polar BB [1].

In lead-acid batteries, BDA serves as a hydrogen evolution inhibitor. One study found that an electrolyte containing 20 mg L⁻¹ of BDA helped prolong battery cycle life by increasing the overpotential of hydrogen evolution on the negative plates [2].

Regioselective Reduction in Organic Synthesis

This compound also acts as a substrate in organic synthesis, where its reaction pathway can be controlled by catalysts.

The following diagram illustrates how different ligands steer the reduction of a β,β-disubstituted enone like BDA towards different products, based on a study using copper hydride (CuH) catalysts [3].

Regioselectivity Enone β,β-Disubstituted Enone (e.g., this compound) LigandChoice Ligand on CuH Catalyst Enone->LigandChoice Product1 Chiral Allylic Alcohol (1,2-addition product) LigandChoice->Product1  e.g., DTBM-SEGPHOS Product2 Saturated Carbonyl (1,4-conjugate addition product) LigandChoice->Product2  e.g., JOSIPHOS, WALPHOS

Experimental Context: This reaction typically uses a copper catalyst with a chiral ligand and a hydride source like diethoxymethylsilane (DEMS). The choice of ligand is the critical factor controlling the regioselectivity [3].

Experimental Protocols Overview

Here are simplified protocols from the search results for the contexts discussed:

  • For Electroplating Studies [1]: A standard electrolyte solution was prepared containing 0.1 M ZnCl₂, 0.32 M H₃BO₃, and 2.8 M KCl (pH = 5.0). The brightener additive (e.g., BDA) was first dissolved in polyethyleneglycol (PEG200, 1 mM) before being added to the electrolyte at a concentration of 0.1 mM. Cyclic voltammetry and electrodeposition were then performed to analyze the process and the resulting coating.
  • For Regioselective Reduction [3]: The β,β-disubstituted enone substrate is combined with a catalytic amount of a copper source and a non-racemic chiral ligand (e.g., DTBM-SEGPHOS). The reaction is conducted under an inert atmosphere (e.g., argon) with diethoxymethylsilane (DEMS) as the stoichiometric hydride source, often in a solvent like diethyl ether.

References

benzylideneacetone HPLC analysis purity assessment

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Methods for Benzylideneacetone Analysis

The table below summarizes two distinct, validated HPLC methods for analyzing this compound and related compounds.

Method Feature Method 1: Analysis in Fatty Tissue [1] Method 2: Analysis in Plant Material [2]
Analytical Technique UHPLC-QqQ-MS/MS (Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry) [1] HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection) [2]
Sample Preparation Improved micro-QuEChERS with EMR-lipid cleanup in 96-well plates [1] Liquid-solid extraction followed by fractionation with solvents of varying polarity [2]
Key Application Quantifying this compound and 25 related phenolic compounds in high-fat matrices (white adipose tissue) [1] Simultaneous quantification of multiple compounds, including dithis compound, in Epimedium elatum plant extracts [2]
Method Validation Demonstrated accuracy of 80-120% for most analytes; recovery rates of 71-105% [1] Full validation for accuracy and repeatability; well-resolved chromatograms for complex mixtures [2]

Experimental Protocols

Here are the detailed workflows for the two methods, which are critical for reproducibility.

Workflow 1: UHPLC-MS/MS Analysis in Complex Fatty Matrices

This method is highly sophisticated and designed for challenging biological samples [1].

G start Start: White Adipose Tissue Sample step1 1. Extraction Extract with acetonitrile (ACN) with salting-out (MgSO₄ & NaCl) start->step1 step2 2. Lipid Cleanup Dispersive-SPE with EMR-lipid sorbent (Removes ~66% of co-extracted lipids) step1->step2 step3 3. Pre-Concentration Add C18 sorbent to extract Dry using SpeedVac step2->step3 step4 4. Instrumental Analysis Analyze via UHPLC-QqQ-MS/MS step3->step4 end Output: Purity Assessment & Quantification step4->end

Workflow 2: HPLC-DAD Analysis for Plant Extracts

This method is a robust, more widely accessible approach for analyzing plant-derived samples [2].

G start Start: Dried Plant Material step1 1. Primary Extraction Extract with methanol using maceration start->step1 step2 2. Fractionation Partition extract with solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate) step1->step2 step3 3. LC-MS Screening Analyze fractions with LC-MS to guide target isolation step2->step3 step4 4. HPLC-DAD Quantification Inject onto validated HPLC-DAD method for purity and concentration step3->step4 end Output: Quantified Compound Profile step4->end

Key Method Selection Insights

  • For Complex Biological Samples: The micro-QuEChERS/UHPLC-MS/MS method is more appropriate if your samples have high lipid content. The EMR-lipid cleanup is crucial for preventing instrument issues and achieving accurate results [1].
  • For Routine Analysis or Plant-Based Samples: The HPLC-DAD method is a cost-effective and reliable choice, especially when a mass spectrometer is not available. Its validation ensures accuracy for quality control purposes [2].
  • Core Validation Parameters: Regardless of the method, ensure it is validated for specificity, accuracy, precision, and linearity within the expected concentration range to meet regulatory and scientific standards [3] [4].

References

benzylideneacetone partition coefficient measurement

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties of Benzylideneacetone

The table below summarizes the available physicochemical data for this compound, which is foundational for understanding its behavior.

Property Value
Chemical Name (3E)-4-Phenylbut-3-en-2-one [1]
Molecular Formula C₁₀H₁₀O [1]
Molecular Weight 146.19 g/mol [1]
Melting Point 39 to 42 °C [1] [2]
Boiling Point 260 to 262 °C [1] [2]
Density 1.008 g/cm³ [1]
Water Solubility 1.3 g/L [1]
logP (Partition Coefficient) Not found in searched literature

Protocols for Partition Coefficient Measurement

For your research, here are summaries of established experimental methods to determine logP. You can apply these protocols to measure the logP of this compound in your lab.

Method Principle Key Steps & Parameters

| Polymer-Water Partition (Ppw) in 96-well format [3] | Measures solute distribution between plasticized poly(vinyl chloride) (PVC) film and water. LogPpw shows linear correlation with logPow. | 1. Prepare PVC films: Create films from PVC and plasticizer (e.g., Dioctyl Sebacate) in THF at bottom of 96-well plate [3]. 2. Incubate: Add aqueous solute solution to wells and seal plate. Equilibrate with shaking (4 hours, 25°C, 500 rpm) [3]. 3. Analyze: Measure solute concentration in aqueous phase before/after equilibrium via UV absorbance. Calculate Ppw = [(C₀ - C₁)/C₁] × Φ (phase ratio) [3]. | | Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) [4] | Correlates a compound's retention time on a C18 column to its lipophilicity. | 1. Calibrate: Run a series of reference compounds with known logP values to establish calibration curve [4] [3]. 2. Analyze: Inject the test compound under the same chromatographic conditions [3]. 3. Calculate: Use the calibration curve to estimate the unknown logP from its measured retention factor [4]. |

This workflow diagram outlines the general decision process for selecting and performing these methods:

Start Need to Measure logP Decide Choose a Method Start->Decide Method1 Polymer-Water (Ppw) High-Throughput, 96-well format Decide->Method1  Prefer speed & automation Method2 RP-HPLC Method Uses standard lab equipment Decide->Method2  Prefer established technique Result Obtain logP Estimate Method1->Result Method2->Result

How to Proceed Without a Pre-existing logP Value

  • Perform the measurement yourself using one of the detailed protocols above. The polymer-water method is particularly suited for relatively quick, high-throughput measurement [3].
  • Estimate the value computationally. The search results indicate that calculated logP (clogP) is a common parameter used in medicinal chemistry to rationalize drug properties and guide the design of less lipophilic analogues [5]. You could use chemical drawing or molecular modeling software to obtain an estimated value.

References

Comprehensive Comparison of Homogeneous vs. Heterogeneous Synthetic Methods for Benzylideneacetone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzylideneacetone and Its Synthetic Importance

This compound (chemical name: (3E)-4-phenylbut-3-en-2-one), also known as benzalacetone, is an α,β-unsaturated ketone with the molecular formula C₁₀H₁₀O. This compound features a pale yellow crystalline appearance and possesses a sweet floral odor that makes it valuable as a flavoring ingredient in food and fragrance compositions [1]. Beyond these applications, this compound serves as an important chemical intermediate in pharmaceutical synthesis and materials science, with recent research revealing its biological activity in various therapeutic contexts [2] [3].

The primary synthetic challenge for this compound production lies in controlling the Claisen-Schmidt condensation between benzaldehyde and acetone to prevent further reaction of the initial product with additional benzaldehyde to form dithis compound [1]. This selectivity issue has driven the development of various catalytic approaches, with the homogeneous versus heterogeneous methodology debate representing a fundamental consideration for researchers seeking to optimize yield, selectivity, scalability, and environmental compatibility.

Homogeneous Synthetic Methods

Fundamental Reaction Mechanism

Homogeneous catalysis for this compound synthesis involves the Claisen-Schmidt condensation where both reactants and catalyst exist in the same phase, typically in solution. The reaction mechanism begins with base-catalyzed deprotonation of acetone to form an enolate ion, which subsequently undergoes nucleophilic attack on the carbonyl carbon of benzaldehyde. This is followed by proton transfer and dehydration to form the final α,β-unsaturated ketone [1]. The homogeneous approach traditionally employs strong bases such as sodium hydroxide or potassium hydroxide dissolved in aqueous or aqueous-organic solvent systems, where the catalyst interacts uniformly with the reactants throughout the reaction medium.

The critical challenge in homogeneous this compound synthesis is preventing overcondensation. Since acetone contains two α-hydrogens, the initially formed this compound can undergo a second condensation with another benzaldehyde molecule, forming dithis compound as an undesired side product. In conventional homogeneous systems, this is typically addressed by using significant excesses of acetone (up to 5-fold molar excess relative to benzaldehyde) to shift the selectivity toward the mono-condensation product, though this approach generates substantial waste and increases purification complexity [4].

Performance Analysis and Limitations

Table 1: Performance Metrics of Homogeneous Synthetic Methods for this compound

Catalyst System Solvent System Temperature (°C) Benzaldehyde Conversion (%) This compound Selectivity (%)
NaOH (0.2 M) Water/Ethanol 25 97 ± 2 80 ± 1
NaOH (0.2 M) Water/Ethanol 45 98 ± 2 63 ± 1
NaOH (0.2 M) Water/Ethanol 25 (3 eq acetone) 98 ± 2 92 ± 1
LDA (stoichiometric) THF -78 to 25 ~100* ~99*

Note: LDA = Lithium diisopropylamide; *reported values from literature without uncertainty ranges [1]

Traditional homogeneous systems demonstrate moderate to high benzaldehyde conversion but varying selectivity depending strongly on reaction conditions. As shown in Table 1, elevated temperatures paradoxically decrease selectivity despite slightly improving conversion, likely due to accelerated secondary condensation reactions. The solvent influence is particularly notable, with polar protic systems like water/ethanol mixtures providing high conversion but compromised selectivity even with acetone excess [4].

The principal limitations of homogeneous this compound synthesis include:

  • Significant stoichiometric waste due to necessary acetone excess and base catalysts
  • Difficult catalyst separation requiring neutralization and extraction steps
  • Limited catalyst reuse potential, necessitating fresh catalyst for each batch
  • Moderate selectivity at high conversion in conventional systems

While advanced homogeneous systems using stoichiometric strong bases like lithium diisopropylamide (LDA) can achieve excellent selectivity and conversion [1], these approaches present prohibitive costs for large-scale applications and generate substantial chemical waste, rendering them economically and environmentally challenging for industrial production.

Heterogeneous Synthetic Methods

Solid Catalyst Systems and Mechanism

Heterogeneous approaches to this compound synthesis employ solid catalysts that exist in a different phase from the reactants, typically utilizing insoluble basic materials or engineered interfacial systems to promote the selective condensation. Among the most promising developments is a stirring-induced emulsion synthesis technique that achieves remarkable selectivity through physical compartmentalization of reaction components. In this system, water-soluble acetone and NaOH catalyst are separated from oil-soluble benzaldehyde by an organic-aqueous phase interface, with the condensation reaction occurring specifically at this liquid interface [4].

The exceptional selectivity of this approach results from the spatial separation of reaction components: benzaldehyde orients at the interface with its aldehyde group exposed to the aqueous phase, where it reacts with acetone to form this compound, which then quickly diffuses into the bulk oil phase where NaOH catalyst is absent, thus preventing further condensation [4]. Other successful heterogeneous systems include layered double hydroxides (LDHs) with varying Mg/Al ratios, which provide tunable basic sites for the condensation reaction while offering the practical advantages of solid catalysts, including straightforward recovery and reusability [5].

Performance Comparison of Heterogeneous Systems

Table 2: Performance Metrics of Heterogeneous Synthetic Methods for this compound

Catalyst System Solvent System Temperature (°C) Reaction Time (h) Conversion (%) Selectivity (%)
HT-2.0 (LDH) Liquid phase 60 ~4* 100 78
NaOH-induced emulsion Water/Cyclohexane 25 4 96 ± 2 99 ± 1
NaOH-induced emulsion Water/Cyclohexane 25 24 93 ± 2 99 ± 1
NaOH-induced emulsion Water/Toluene 25 4 73 ± 2 >99

Note: Reaction time not precisely specified in source; value estimated from context [5]

The heterogeneous systems demonstrate consistently superior selectivity compared to homogeneous approaches, particularly the emulsion-based method which maintains approximately 99% selectivity across varying conditions (Table 2). The LDH catalyst system achieves complete benzaldehyde conversion with good selectivity, though slightly lower than the emulsion approach. The solvent nature significantly impacts conversion in emulsion systems, with cyclohexane proving substantially more effective than toluene, likely due to reduced π-π interactions that facilitate reactant diffusion to the interface [4].

The key advantages of heterogeneous this compound synthesis include:

  • Exceptional selectivity toward the mono-condensation product
  • Minimized acetone usage (as low as 1 equivalent relative to benzaldehyde)
  • Efficient catalyst separation and potential reuse
  • Reduced waste generation and simpler purification
  • Excellent scalability demonstrated at kilogram-scale production

These systems address the fundamental limitation of conventional homogeneous methods by physically separating the reaction product from the catalyst environment, thereby preventing sequential condensation. The demonstrated kilogram-scale production of this compound with 99% selectivity and high yield confirms the practical viability of the heterogeneous emulsion approach for industrial applications [4].

Experimental Protocols

Homogeneous Synthesis Procedure

Traditional homogeneous synthesis of this compound follows this detailed protocol adapted from standard laboratory methods:

  • Reagent Preparation: Dissolve sodium hydroxide (2.0 g, 0.05 mol) in 100 mL of deionized water in a 250 mL round-bottom flask. Add ethanol (50 mL) followed by acetone (14.5 mL, 0.2 mol) with gentle swirling. Finally, add benzaldehyde (10.2 mL, 0.1 mol) to the mixture.
  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature (25°C) for 2-3 hours. Monitor reaction progress by thin-layer chromatography (TLC) or GC sampling.
  • Workup Procedure: After confirming benzaldehyde consumption, carefully acidify the reaction mixture to pH 6-7 using dilute hydrochloric acid. Transfer to a separatory funnel and extract with three 50 mL portions of dichloromethane. Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
  • Purification: Remove solvents by rotary evaporation to obtain a crude solid. Recrystallize from hot ethanol or perform vacuum distillation (collecting fraction at 260-262°C) to obtain pure this compound as pale yellow crystals.
  • Typical Yield: This method typically yields 60-70% this compound with purity >95% by GC analysis, with dithis compound as the primary byproduct.
Heterogeneous Emulsion Synthesis Procedure

Optimized heterogeneous emulsion synthesis follows this protocol based on the recently developed interfacial methodology [4]:

  • Phase Preparation: Dissolve benzaldehyde (10 mL, 98 mmol) in 30 mL of cyclohexane in a 150 mL glass bottle to form the organic phase. In a separate container, dissolve acetone (21.8 mL, 294 mmol) in 30 mL of ultrapure water to form the aqueous phase.
  • Emulsion Formation: Combine the two solutions in the glass bottle, forming a distinct organic-aqueous phase interface. Add NaOH catalyst (1.5 mL of 4 M solution, achieving approximately 0.2 M concentration in the aqueous phase).
  • Reaction Execution: Stir the biphasic mixture vigorously at 1000 rpm using a mechanical stirrer for 4 hours at room temperature. The stirring generates a dynamic emulsion with high interfacial area for the reaction.
  • Product Separation: After the reaction period, stop stirring and allow the phases to separate completely (approximately 10-15 minutes). Isolate the organic phase using a separatory funnel.
  • Analysis and Purification: Analyze the organic phase directly by GC-FID to determine conversion and selectivity. Remove cyclohexane by rotary evaporation to obtain solid this compound with high purity.
  • Process Scale-up: For kilogram-scale production, maintain the same phase ratio and catalyst concentration while scaling proportionally. Use a high-shear mechanical agitator (2500 rpm) to maintain emulsion in larger vessels.

Pathway Analysis and Visualizations

Experimental Workflow Comparison

Diagram 1: Comparative experimental workflows for homogeneous (Route A, red) and heterogeneous (Route B, blue) synthetic approaches to this compound. The heterogeneous method eliminates the acidification and extraction steps required in homogeneous synthesis, significantly streamlining the purification process.

Catalytic Mechanism and Selectivity Control

Diagram 2: Mechanism of selectivity control in heterogeneous emulsion synthesis, illustrating how spatial separation at the liquid-liquid interface prevents secondary condensation. The this compound product diffuses into the oil phase bulk where NaOH catalyst is absent, thereby avoiding further reaction with benzaldehyde to form dithis compound.

Conclusion and Research Recommendations

Method Selection Guidelines

Based on comprehensive evaluation of the experimental data, the following recommendations are provided for researchers selecting this compound synthetic methods:

  • For high-purity applications requiring exceptional selectivity, the heterogeneous emulsion method is unequivocally superior, providing consistent 99% selectivity with minimal byproduct formation. This approach is particularly valuable for pharmaceutical applications where purity standards are stringent.

  • For process efficiency and green chemistry objectives, the heterogeneous system offers significant advantages through reduced acetone consumption (1-3 equivalents versus 5+ equivalents in traditional homogeneous methods) and elimination of acidification waste streams.

  • For scalability and industrial production, the demonstrated kilogram-scale capability of the emulsion method, combined with simpler product isolation and reduced purification requirements, makes it the economically favorable choice despite potentially more complex initial setup.

  • For laboratory-scale convenience where ultra-high selectivity is not critical, traditional homogeneous methods may still offer practical advantages due to familiar techniques and equipment, though with acceptance of moderate yield and more complex purification.

References

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Physical Description

Solid with an odor like coumarin; [Merck Index] Yellowish solid; [Acros Organics MSDS]
Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

146.073164938 Da

Monoisotopic Mass

146.073164938 Da

Boiling Point

262.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

LogP

2.07 (LogP)

Appearance

Powder

Melting Point

41.5 °C

UNII

B03X40BMT5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.009 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

1896-62-4
122-57-6

Wikipedia

Benzylideneacetone

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

3-Buten-2-one, 4-phenyl-: ACTIVE

Dates

Last modified: 08-15-2023
Dong et al. Manganese-catalysed divergent silylation of alkenes. Nature Chemistry, doi: 10.1038/s41557-020-00589-8, published online 14 December 2020

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